2-(4-(Trifluoromethoxy)phenyl)ethanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLGARPFXWIYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442741 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170015-99-3 | |
| Record name | 4-(Trifluoromethoxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170015-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS: 170015-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Trifluoromethoxy)phenyl)ethanamine, also known as 4-(trifluoromethoxy)phenethylamine, is a fluorinated phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, and the introduction of a trifluoromethoxy group at the para position of the phenyl ring can significantly influence its physicochemical and pharmacological properties. This modification can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles and blood-brain barrier penetration. While specific research on this compound is limited, its structural similarity to known psychoactive molecules, particularly those interacting with the serotonergic system, suggests its potential as a valuable tool in neuroscience research and as a building block for the development of novel therapeutics targeting the central nervous system. This document provides a comprehensive overview of the available technical information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its synthetic precursor, 4-(trifluoromethoxy)phenylacetonitrile, are presented in Table 1.
| Property | This compound | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS Number | 170015-99-3 | 49561-96-8 |
| Molecular Formula | C₉H₁₀F₃NO | C₉H₆F₃NO |
| Molecular Weight | 205.18 g/mol | 201.15 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) | Clear yellow liquid |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | 30-33 °C (lit.) |
| Purity | Commercially available up to 98% | Commercially available |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, culminating in the reduction of the nitrile intermediate, 4-(trifluoromethoxy)phenylacetonitrile.
Experimental Protocol: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile
Two common methods for the reduction of nitriles to primary amines are catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). Below are detailed, generalized protocols adapted for the synthesis of the target compound.
Method A: Catalytic Hydrogenation
This method utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the nitrile group.
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Add concentrated HCl (2.0-2.5 eq) to the mixture.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
The crude product can be further purified by recrystallization or by neutralization with a base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and subsequent purification by column chromatography or distillation.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method employs a powerful reducing agent and requires anhydrous conditions.
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Inert gas (Nitrogen or Argon)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Water
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (typically 1.5-2.0 eq) suspended in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter off the aluminum salts and wash them thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Potential Biological Activity and Signaling Pathways
Inferred Potential Biological Targets:
-
Serotonin Transporter (SERT): Many phenethylamine derivatives act as substrates or inhibitors of SERT. The trifluoromethoxy group may influence the affinity and selectivity for SERT.
-
Serotonin 5-HT₂A Receptor: The 5-HT₂A receptor is a key target for many psychedelic phenethylamines. The electronic properties of the trifluoromethoxy substituent could modulate the agonist or antagonist activity at this receptor.
A hypothetical signaling pathway illustrating the potential interaction of this compound with the serotonin transporter and a postsynaptic 5-HT₂A receptor is depicted below.
Experimental Protocol: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to the serotonin transporter using a radioligand competition assay.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT (hSERT)
-
Radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55)
-
Test compound: this compound
-
Non-specific binding control (e.g., fluoxetine or paroxetine at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes expressing hSERT, and the radioligand at a concentration near its Kd.
-
Add either the vehicle (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a compound of interest for neuropharmacological research due to its structural relationship to known psychoactive molecules. This technical guide has provided an overview of its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities based on related compounds. While direct experimental data on the pharmacology of this specific molecule is scarce, the provided information serves as a valuable resource for researchers and drug development professionals interested in exploring its properties and potential applications. Further investigation is warranted to fully characterize its biological activity profile, particularly its interaction with the serotonergic system.
2-(4-(Trifluoromethoxy)phenyl)ethanamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical and chemical properties of 2-(4-(trifluoromethoxy)phenyl)ethanamine (CAS No: 170015-99-3). The document collates available data on its molecular structure, physicochemical characteristics, and general synthetic and analytical methodologies. Notably, there is a significant lack of publicly available information regarding the biological activity and associated signaling pathways of this specific compound. Therefore, this guide will focus on the established chemical data and provide generalized experimental frameworks.
Chemical and Physical Properties
This compound, also known as 4-(trifluoromethoxy)phenethylamine, is a fluorinated aromatic amine. The trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀F₃NO | [1] |
| Molecular Weight | 205.18 g/mol | [1] |
| CAS Number | 170015-99-3 | [1] |
| Appearance | Colorless to light-yellow liquid | [2] |
| Boiling Point | 211 °C | [1] |
| Flash Point | 81 °C | [1] |
| Density | 1.233 g/cm³ | [1] |
| Vapor Pressure | 0.187 mmHg at 25°C | [1] |
| pKa (Predicted) | 9.60 ± 0.10 | [1] |
| LogP (Predicted) | 2.787 | [1] |
| Solubility | Information not available | |
| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere. | [2] |
Synthesis and Purification
A common synthetic route to this compound involves the reduction of the corresponding nitrile, 4-(trifluoromethoxy)phenylacetonitrile.
General Experimental Protocol: Reduction of 4-(trifluoromethoxy)phenylacetonitrile
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Reaction Scheme:
References
2-(4-(Trifluoromethoxy)phenyl)ethanamine molecular weight and formula
An In-Depth Technical Guide to the Molecular Properties of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest in various research domains.
Molecular Formula and Weight
The molecular formula and molecular weight are critical identifiers for any chemical compound, providing the basis for stoichiometry, solution preparation, and analytical characterization.
Molecular Formula: C9H10F3NO[1][2]
This formula indicates that a single molecule of this compound is composed of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom.
Molecular Weight: 205.18 g/mol [1][2]
The molar mass of the compound is approximately 205.18 grams per mole. This value is derived from the sum of the atomic weights of all constituent atoms in the molecule.
Data Presentation
For clarity and ease of comparison, the molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental value is then compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the molecular formula.
Elemental Analysis: Combustion analysis can be used to determine the empirical formula by measuring the amounts of carbon dioxide, water, and nitrogen gas produced upon combustion of a known quantity of the compound. This data provides the percentage composition of carbon, hydrogen, and nitrogen, which is then used to deduce the simplest whole-number ratio of atoms in the molecule.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for determining the molecular weight from the molecular formula and the atomic weights of the constituent elements.
Caption: Workflow for calculating molecular weight.
References
An In-depth Technical Guide to the Synthesis of 4-(trifluoromethoxy)phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-(trifluoromethoxy)phenethylamine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic routes to facilitate understanding and replication.
Primary Synthesis Pathway: A Three-Step Approach from Trifluoromethoxybenzene
The most commonly cited and industrially applicable synthesis of 4-(trifluoromethoxy)phenethylamine commences with trifluoromethoxybenzene and proceeds through three key transformations: halomethylation, cyanation, and subsequent reduction of the nitrile intermediate.
Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl Halide
The initial step involves the introduction of a halomethyl group onto the trifluoromethoxybenzene ring, typically at the para position. While direct halomethylation is possible, a more controlled and frequently documented laboratory-scale approach involves the reduction of 4-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol, followed by conversion to the benzyl bromide.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide [1]
-
Reduction of 4-(Trifluoromethoxy)benzaldehyde: To a solution of sodium borohydride (1.2 equivalents) in anhydrous ethanol (15.0 mL) at 0°C, a solution of 4-(trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous ethanol (10.0 mL) is added. The reaction mixture is stirred at 0°C for 30 minutes. Upon completion (monitored by TLC), water is added, and the product is extracted with dichloromethane (3 x 30.0 mL). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting 4-(trifluoromethoxy)benzyl alcohol is purified by silica gel column chromatography.
-
Bromination of 4-(Trifluoromethoxy)benzyl Alcohol: To a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, phosphorus tribromide (0.5 mL) is added dropwise with stirring. The reaction is maintained at this temperature for 30 minutes. After completion (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The aqueous phase is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)benzaldehyde |
| Key Reagents | Sodium borohydride, Phosphorus tribromide |
| Solvent | Anhydrous Ethanol, Diethyl Ether |
| Temperature | 0°C |
| Reaction Time | 30 minutes (reduction), 30 minutes (bromination) |
| Purification | Silica Gel Column Chromatography |
Step 2: Cyanation of 4-(Trifluoromethoxy)benzyl Bromide
The benzyl bromide is then converted to 4-(trifluoromethoxy)phenylacetonitrile through a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile [2][3]
In a round-bottom flask, 4-(trifluoromethoxy)benzyl bromide is dissolved in a mixture of ethanol and water (typically in a volume ratio of 3:1 to 8:1). Sodium cyanide or potassium cyanide (1.0 to 2.0 molar equivalents) is added, and the mixture is heated to reflux (approximately 80-90°C) for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude 4-(trifluoromethoxy)phenylacetonitrile can be purified by vacuum distillation.
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)benzyl Bromide |
| Key Reagents | Sodium Cyanide or Potassium Cyanide |
| Solvent | Ethanol/Water mixture |
| Temperature | 80-90°C (Reflux) |
| Molar Ratio (Cyanide:Bromide) | 1.0 - 2.0 : 1 |
| Purification | Vacuum Distillation |
Step 3: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile
The final step is the reduction of the nitrile group to a primary amine, yielding the target compound, 4-(trifluoromethoxy)phenethylamine. This can be achieved through several methods, most commonly catalytic hydrogenation or reduction with a metal hydride.
Experimental Protocol 3a: Reduction via Catalytic Hydrogenation [2]
4-(trifluoromethoxy)phenylacetonitrile is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure apparatus (e.g., a Parr shaker) under a hydrogen atmosphere. The reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases. After the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)phenethylamine, which can be further purified by distillation.
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)phenylacetonitrile |
| Catalyst | Raney Nickel or Palladium on Carbon |
| Hydrogen Pressure | 50 - 200 bar |
| Temperature | 50 - 200°C |
| Solvent | Ethanol or Methanol (often with ammonia) |
| Purification | Distillation |
Experimental Protocol 3b: Reduction using Lithium Aluminum Hydride (LiAlH₄)
To a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(trifluoromethoxy)phenylacetonitrile in the same solvent is added dropwise at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the sequential addition of water, a 15% aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent. The solvent is evaporated to give 4-(trifluoromethoxy)phenethylamine.
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)phenylacetonitrile |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0°C to Room Temperature |
| Work-up | Fieser work-up (water, NaOH(aq), water) |
| Purification | Distillation (if necessary) |
digraph "Primary Synthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];
"Trifluoromethoxybenzene" -> "4-(Trifluoromethoxy)benzyl Bromide" [label="Halomethylation"]; "4-(Trifluoromethoxy)benzyl Bromide" -> "4-(Trifluoromethoxy)phenylacetonitrile" [label="Cyanation"]; "4-(Trifluoromethoxy)phenylacetonitrile" -> "4-(Trifluoromethoxy)phenethylamine" [label="Reduction"]; }
Alternative Synthesis Pathways
While the three-step route from trifluoromethoxybenzene is well-established, alternative synthetic strategies offer different approaches to the target molecule, which may be advantageous in certain contexts.
Alternative Pathway 1: Reductive Amination of 4-(Trifluoromethoxy)benzaldehyde
This pathway involves the direct conversion of 4-(trifluoromethoxy)benzaldehyde to 4-(trifluoromethoxy)phenethylamine in a one-pot reaction. The aldehyde is first condensed with an ammonia source to form an imine or a related intermediate, which is then reduced in situ.
Conceptual Experimental Protocol: Reductive Amination
4-(trifluoromethoxy)benzaldehyde is dissolved in a suitable solvent, and a source of ammonia (e.g., ammonia in methanol, ammonium acetate) is added. A reducing agent, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Ni), is then introduced. The reaction is stirred at an appropriate temperature until the starting material is consumed. A standard aqueous work-up followed by extraction and purification yields the desired phenethylamine.
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)benzaldehyde |
| Key Reagents | Ammonia source, Reducing agent |
| Common Reducing Agents | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst |
| Solvent | Methanol, Dichloromethane, etc. |
| Reaction Type | One-pot |
digraph "Reductive Amination Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#34A853", penwidth=2];
"4-(Trifluoromethoxy)benzaldehyde" -> "Imine Intermediate" [label="Condensation\n(+ NH₃ source)"];
"Imine Intermediate" -> "4-(Trifluoromethoxy)phenethylamine" [label="In situ Reduction"];
}```
Reductive amination pathway to4-(trifluoromethoxy)phenethylamine.
Alternative Pathway 2: Henry Reaction followed by Reduction
The Henry (nitroaldol) reaction provides another route to the carbon skeleton of phenethylamines. 4-(Trifluoromethoxy)benzaldehyde is reacted with a nitroalkane, typically nitromethane, to form a β-nitroalcohol, which can then be reduced to the target amine.
Conceptual Experimental Protocol: Henry Reaction and Reduction
Henry Reaction: 4-(Trifluoromethoxy)benzaldehyde is reacted with nitromethane in the presence of a base (e.g., an amine base, an inorganic base, or a phase-transfer catalyst) to yield 1-(4-(trifluoromethoxy)phenyl)-2-nitroethanol. The reaction can often be dehydrated in situ or in a subsequent step to form the corresponding nitrostyrene.
Reduction of the Nitro Group: The resulting nitro compound (either the nitroalcohol or nitrostyrene) is then reduced to the amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Ni) or with a reducing agent like LiAlH₄.
Parameter
Value
Starting Material
4-(Trifluoromethoxy)benzaldehyde
Key Reagents
Nitromethane, Base, Reducing Agent
Intermediate
1-(4-(Trifluoromethoxy)phenyl)-2-nitroethanol or Nitrostyrene
Common Reducing Agents
H₂/Catalyst, LiAlH₄
digraph "Henry Reaction Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#EA4335", penwidth=2];
"4-(Trifluoromethoxy)benzaldehyde" -> "β-Nitroalcohol Intermediate" [label="Henry Reaction\n(+ Nitromethane, Base)"];
"β-Nitroalcohol Intermediate" -> "4-(Trifluoromethoxy)phenethylamine" [label="Reduction"];
}
Henry reaction pathway to 4-(trifluoromethoxy)phenethylamine.
This guide provides a detailed overview of the key synthetic routes to 4-(trifluoromethoxy)phenethylamine. Researchers, scientists, and drug development professionals can use this information to select the most appropriate synthetic strategy based on available starting materials, scalability, and desired purity of the final product. It is recommended to consult the primary literature for the most up-to-date and specific experimental conditions.
References
An In-depth Technical Guide on 2-(4-(Trifluoromethoxy)phenyl)ethanamine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-(trifluoromethoxy)phenyl)ethanamine, a phenethylamine derivative with significant potential in neuropharmacology. The trifluoromethoxy substitution at the para position of the phenyl ring confers unique physicochemical properties, influencing the compound's stability, lipophilicity, and interaction with biological targets. This document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, with a focus on their interactions with key central nervous system targets, including trace amine-associated receptor 1 (TAAR1), dopamine receptors, serotonin receptors, and monoamine oxidase (MAO) enzymes. Detailed experimental protocols for the synthesis and pharmacological characterization of these compounds are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction
Substituted phenethylamines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of psychoactive drugs that modulate monoamine neurotransmitter systems.[1] The parent compound, this compound, is a versatile chemical intermediate. The introduction of the trifluoromethoxy group enhances its chemical stability and lipophilicity, making it a valuable scaffold in the design of novel therapeutic agents, particularly in neuropharmacology.[2] Analogs and derivatives of this core structure have been investigated for their potential as agonists and antagonists at various G-protein coupled receptors (GPCRs) and as inhibitors of key enzymes involved in neurotransmitter metabolism. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers engaged in their study and development.
Synthesis of Structural Analogs and Derivatives
The synthesis of this compound analogs typically involves modifications at three key positions: the phenyl ring, the ethylamine side chain, and the terminal amino group.
General Synthetic Approach
A common synthetic route to the core this compound scaffold starts from the corresponding phenylacetonitrile. This can be achieved through various methods, including the catalytic hydrogenation of 4-(trifluoromethoxy)phenylacetonitrile.
N-Alkylation and N-Methylation
Modification of the primary amine is a crucial step in exploring the structure-activity relationships of these compounds. N-alkylation can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides.
Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the N,N-dimethylation of a 2-phenylethylamine derivative.
-
Materials:
-
This compound
-
Aqueous formaldehyde (37 wt. %)
-
Formic acid (98-100%)
-
Concentrated sodium hydroxide or potassium hydroxide solution
-
Dichloromethane or diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent).
-
Add aqueous formaldehyde (2.2 equivalents).
-
Slowly add formic acid (2.2 equivalents) to the stirred mixture. Caution: the reaction may be exothermic.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium or potassium hydroxide until the pH is >10.
-
Extract the product with an organic solvent like dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield N,N-dimethyl-2-(4-(trifluoromethoxy)phenyl)ethanamine.[3]
-
Pharmacological Evaluation and Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is largely determined by their interactions with monoaminergic systems. Key targets include TAAR1, dopamine receptors, serotonin receptors, and MAO enzymes.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a GPCR that is activated by trace amines and amphetamine-like psychostimulants.[4] It plays a crucial modulatory role in the dopaminergic, serotonergic, and glutamatergic systems.[4] Agonism at TAAR1 is a promising therapeutic strategy for conditions characterized by hyperdopaminergic states, such as schizophrenia.
Signaling Pathway of TAAR1 Activation
Upon agonist binding, TAAR1 primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate various downstream targets, including the dopamine transporter (DAT), leading to its internalization and reduced dopamine reuptake.
References
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the predicted mechanism of action for the novel research compound, 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Based on its structural similarity to other fluorinated phenethylamines, a plausible pharmacological profile is proposed, centering on the modulation of monoaminergic neurotransmitter systems. This guide provides a theoretical framework, including predicted binding affinities, functional activities, and detailed experimental protocols to facilitate future laboratory investigation. All data presented herein is predictive and intended to serve as a directional guide for research.
Introduction
This compound is a substituted phenethylamine characterized by a trifluoromethoxy group at the para position of the phenyl ring. The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic psychoactive compounds. The inclusion of a trifluoromethoxy moiety is significant; this group is known to enhance metabolic stability and lipophilicity, thereby increasing the potential for blood-brain barrier penetration.[1][2]
While direct pharmacological data for this compound is not currently available in peer-reviewed literature, its structural analog, 2-(4-(Trifluoromethyl)phenyl)ethylamine, has been investigated for its capacity to modulate monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3] Specifically, this analog has been explored as a potential 5-HT2A receptor agonist and as a building block for selective serotonin reuptake inhibitors (SSRIs).[1][3] Based on this precedent, it is predicted that this compound primarily acts as a modulator of the serotonin, and potentially dopamine and norepinephrine, systems.
Predicted Mechanism of Action
The primary predicted mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), with potential secondary interactions at the dopamine transporter (DAT) and norepinephrine transporter (NET). This would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. A secondary, and not mutually exclusive, predicted mechanism is direct agonism at serotonin receptors, particularly of the 5-HT2A subtype.
Predicted Signaling Pathway
The predicted signaling pathway posits that this compound binds to and inhibits monoamine transporters, primarily SERT, located on the presynaptic neuron. This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to its accumulation and prolonged signaling at postsynaptic receptors.
Figure 1: Predicted mechanism of action at the serotonergic synapse.
Predicted Quantitative Data
The following table summarizes the predicted binding affinities (Ki) and functional activities (IC50) of this compound at key monoaminergic targets. These values are hypothetical and serve as a starting point for experimental validation.
| Target | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity (IC50, nM) |
| Serotonin Transporter (SERT) | 10 - 50 | 20 - 100 |
| Dopamine Transporter (DAT) | 100 - 500 | 200 - 800 |
| Norepinephrine Transporter (NET) | 80 - 300 | 150 - 600 |
| 5-HT2A Receptor | 50 - 250 | (EC50) 100 - 700 |
Experimental Protocols
To validate the predicted mechanism of action, a series of in vitro experiments are proposed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Utilize a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for radioligand binding assays.
Synaptosomal Uptake Assays
Objective: To determine the functional potency (IC50) of this compound as an inhibitor of serotonin, dopamine, and norepinephrine uptake.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine).
-
Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes).
-
Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated radioactivity via scintillation counting.
-
Data Analysis: Plot the inhibition of uptake against the concentration of the compound to determine the IC50 value.
Conclusion
This compound is a compound of interest for neuropharmacological research due to its structural relationship to known monoamine modulators. The predicted mechanism of action centers on the inhibition of the serotonin transporter, with likely, though less potent, effects on dopamine and norepinephrine transporters. The proposed experimental protocols provide a clear path to empirically test these predictions and elucidate the compound's true pharmacological profile. Further investigation is warranted to confirm these hypotheses and to explore the therapeutic potential of this and related molecules.
References
In Silico Modeling of 2-(4-(Trifluoromethoxy)phenyl)ethanamine Receptor Binding: A Technical Guide
Abstract
This technical whitepaper provides a comprehensive guide to the in silico modeling of 2-(4-(trifluoromethoxy)phenyl)ethanamine, a phenethylamine derivative with potential psychoactive properties. Due to the trifluoromethoxy substitution on the phenyl ring, this compound is of significant interest for its potential interactions with aminergic G-protein coupled receptors (GPCRs). This document outlines a complete workflow for investigating its receptor binding profile, from initial ligand and receptor preparation to molecular docking, and analysis of downstream signaling pathways. Detailed experimental protocols for in vitro validation are also provided. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and neuropharmacology.
Introduction
Phenethylamines are a well-established class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine neurotransmitter systems. The compound this compound is a structural analogue of endogenous neurotransmitters like dopamine and serotonin. Its trifluoromethoxy group is expected to enhance metabolic stability and lipophilicity, potentially leading to altered potency and selectivity at its target receptors.
This guide presents a hypothetical, yet plausible, in silico investigation into the binding of this compound with a primary focus on the human Dopamine D2 and Serotonin 5-HT2A receptors, which are common targets for phenethylamine derivatives.[1][2][3] The methodologies described herein are standard practices in computational drug discovery and aim to predict the binding affinity and mode of interaction of the ligand with its putative protein targets.
Predicted Receptor Binding Profile
Based on the structural similarity to other psychoactive phenethylamines, the predicted binding profile of this compound is summarized below. The following data is hypothetical and serves as a representative example for the purpose of this guide.
| Receptor Target | Predicted Affinity (Ki, nM) | Predicted Activity |
| Dopamine D2 | 50 | Agonist |
| Serotonin 5-HT2A | 25 | Agonist |
| Serotonin 5-HT1A | 150 | Partial Agonist |
| Serotonin 5-HT2C | 80 | Agonist |
| Alpha-1 Adrenergic | 200 | Antagonist |
| Trace Amine-Associated Receptor 1 (TAAR1) | 15 | Agonist |
In Silico Modeling Workflow
The following sections detail the computational workflow for predicting the binding interaction between this compound and its putative receptor targets.
Ligand and Receptor Preparation
A crucial first step in any molecular docking study is the preparation of both the small molecule (ligand) and the macromolecule (receptor) to ensure that they are in a chemically correct and energetically favorable state.
Experimental Protocol: Ligand and Receptor Preparation
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
The 2D structure is converted to a 3D conformation.
-
The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
The prepared ligand is saved in a suitable format (e.g., .mol2, .pdbqt).
-
-
Receptor Preparation:
-
The 3D crystal structure of the target receptor (e.g., human Dopamine D2 receptor, PDB ID: 6CM4) is downloaded from the Protein Data Bank (PDB).
-
All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is subjected to a brief energy minimization to relieve any steric clashes.
-
The prepared receptor is saved in a suitable format for docking (e.g., .pdbqt).
-
References
- 1. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
This guide pertains to 2-(4-(Trifluoromethoxy)phenyl)ethanamine, a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Trifluoromethoxy)phenethylamine, 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine |
| CAS Number | 170015-99-3, 123195-23-3 |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol [1][2] |
| Chemical Structure | OCF₃-C₆H₄-CH₂CH₂NH₂ |
Hazard Identification and Classification
Based on available supplier information, this compound is classified as hazardous.
GHS Pictograms:
corrosive health hazard
Signal Word: Danger [3]
Hazard Statements:
Precautionary Statements:
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 211 °C | [1][3] |
| Density | 1.233 g/cm³ | [1][3] |
| Flash Point | 81 °C | [1][3] |
| Vapor Pressure | 0.187 mmHg at 25°C | [1] |
| pKa | 9.60 ± 0.10 (Predicted) | [1][3] |
| LogP | 2.78670 | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 205.07144843 | [1] |
Experimental Protocols
Synthesis Protocol
A general procedure for the synthesis of this compound from 2-(4-(trifluoromethoxy)phenyl)acetonitrile has been reported.[3]
Materials:
-
2-(4-(trifluoromethoxy)phenyl)acetonitrile
-
Methanol
-
Wet Raney Nickel catalyst
-
Ammonia
-
Autoclave
-
Hydrogen gas
Procedure:
-
Charge an autoclave with 650 mL of methanol, 260 g of 2-(4-(trifluoromethoxy)phenyl)acetonitrile, and a wet Raney Nickel catalyst (equivalent to 0.39 mol).[3]
-
Condense 260 mL of ammonia into the autoclave.[3]
-
Pressurize the reactor with hydrogen to 140 bar.[3]
-
Heat the reaction mixture to 130 °C and maintain for 2 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and release the pressure.
-
Remove the catalyst by filtration.[3]
-
The filtrate is subjected to reduced pressure distillation (10 hPa) to yield the final product.[3]
Reported Yield: 224.5 g (86.7% of theoretical) of a colorless liquid with a boiling point of 84-86 °C at 10 hPa.[3]
Safety and Handling
Due to the corrosive nature of this chemical, stringent safety measures are required.
Personal Protective Equipment (PPE)
A standard PPE workflow for handling this corrosive amine is outlined below.
References
A Technical Guide to the Solubility of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-(trifluoromethoxy)phenyl)ethanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's physicochemical properties and the established principles of organic chemistry. Furthermore, a detailed experimental protocol for precise solubility determination is provided to empower researchers in generating empirical data.
Introduction to this compound
This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is central to many biologically active compounds, and substitutions on the phenyl ring significantly modify their physicochemical and pharmacological properties. The trifluoromethoxy (-OCF3) group, in particular, is of great interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile.[1][2] Understanding the solubility of this compound is critical for its handling, formulation, and development in various scientific applications, from laboratory research to pharmaceutical production.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. These properties, particularly the LogP value, provide initial clues about its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C9H10F3NO | [3] |
| Molecular Weight | 205.18 g/mol | [3] |
| pKa (Predicted) | 9.60 ± 0.10 | [3] |
| LogP (Predicted) | 2.78670 | [3] |
| Boiling Point | 211 °C | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Predicted Solubility Profile
Based on these structural characteristics, the following table predicts the qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The large, non-polar aromatic and trifluoromethoxy portions of the molecule likely overcome the solubilizing effect of the polar amine group.[6] Solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a more polar ammonium salt. |
| Methanol, Ethanol | Soluble | These alcohols can engage in hydrogen bonding with the amine group while also having a lower polarity than water, which helps to solvate the non-polar parts of the molecule.[4][8] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |
| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that should effectively solvate the molecule.[4] | |
| Dichloromethane (DCM) | Very Soluble | As a solvent of intermediate polarity, DCM is expected to be an excellent solvent for this compound, effectively solvating both the polar and non-polar regions.[4] | |
| Non-Polar | Toluene | Soluble | The aromatic nature of toluene will have favorable interactions with the phenyl ring of the analyte. |
| Hexane | Sparingly Soluble to Insoluble | The high polarity of the amine group will likely make it poorly soluble in a completely non-polar aliphatic solvent like hexane.[4] |
Detailed Experimental Protocol: Shake-Flask Method for Solubility Determination
To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[9][10] The following protocol outlines the steps for determining the thermodynamic solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.[10]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be checked and accounted for if significant.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the key processes and factors related to the solubility of this compound.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Figure 2: Key factors influencing the solubility of this compound.
Conclusion
While specific quantitative data for the solubility of this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of physical organic chemistry. The compound is anticipated to be soluble in polar organic solvents like alcohols and DMSO, and less soluble in highly polar (water) or non-polar (hexane) extremes. For drug development and other applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust method for empirical determination. This information is foundational for the effective use and progression of this compound in research and development pipelines.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. saltise.ca [saltise.ca]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed overview of the spectroscopic characterization of key phenethylamine derivatives. The focus is on the elucidation of molecular structure through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols are presented to serve as a practical reference for researchers engaged in the synthesis, characterization, and analysis of related compounds in drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the analogue compound, 2-(4-(Trifluoromethyl)phenyl)ethanamine.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d, J = 8.4 Hz | 2H | Ar-H |
| 7.14 | m | 2H | Ar-H |
| 7.03 | m | 3H | Ar-H |
| 2.95 (approx.) | t | 2H | -CH₂-N |
| 2.75 (approx.) | t | 2H | Ar-CH₂- |
| 1.30 (approx.) | br s | 2H | -NH₂ |
Note: The chemical shifts for the ethylamine protons are estimations based on typical values and may vary. The broad singlet for the amine protons is also characteristic.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine [1]
| Chemical Shift (δ) ppm | Assignment |
| 146.6 | Ar-C (quaternary) |
| 141.0 | Ar-C (quaternary) |
| 129.4 | Ar-CH |
| 126.5 | Ar-CH |
| 122.8 | Ar-CH |
| 119.9 | Ar-C (quaternary, CF₃) |
| 115.2 | Ar-CH |
| 43.0 (approx.) | -CH₂-N |
| 38.0 (approx.) | Ar-CH₂- |
Note: The chemical shifts for the ethylamine carbons are estimations based on typical values.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-(4-(Trifluoromethyl)phenyl)ethanamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1585 | Strong | C=C stretch (aromatic) |
| 1320 (approx.) | Strong | C-F stretch (trifluoromethyl) |
| 1160-1120 | Strong | C-F stretch (trifluoromethyl) |
| 850-800 | Strong | C-H out-of-plane bend (para-substituted) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine [2]
| Parameter | Value |
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| Exact Mass | 189.07653381 Da |
| Ionization Mode | Electrospray Ionization (ESI) |
| Key Fragments (m/z) | 173.1, 153.0, 133.0 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For ¹³C NMR, a higher concentration of 50-100 mg is preferable.[3]
-
Filtration : Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C spectra, proton broadband decoupling is typically used to simplify the spectrum and enhance signal-to-noise.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.[5]
-
-
Background Spectrum : Collect a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[6]
-
Sample Spectrum : Collect the spectrum of the sample. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[7]
-
Chromatography : Inject the sample into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid.[8]
-
Mass Spectrometry : The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[8] Mass spectra are acquired in a positive or negative ion mode over a relevant m/z range. Fragmentation data (MS/MS) can be obtained to aid in structure elucidation.[2]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.
References
- 1. rsc.org [rsc.org]
- 2. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Trifluoromethoxy)phenyl)ethanamine is a phenethylamine derivative of interest in pharmaceutical and chemical research. Accurate and robust analytical methods are essential for its quantification in various matrices for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Summary and Data Presentation
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from structurally similar phenylethylamine derivatives.
| Validation Parameter | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 200 ng/mL | 5 - 500 ng/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~2 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 92.0 - 108.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 5% | < 8% | < 4% |
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for sensitive quantification and requires a pre-column derivatization step to introduce a fluorescent tag to the primary amine of the analyte. O-phthalaldehyde (OPA) is a commonly used derivatization reagent for this purpose.[1][2][3]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Boric acid
-
Sodium hydroxide
-
O-phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Hydrochloric acid
2. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M borate buffer (pH 9.5) and 100 µL of 2-mercaptoethanol. This solution should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (1-200 ng/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
3. Sample Preparation and Derivatization
-
Pipette 100 µL of the working standard solution or sample into a clean microcentrifuge tube.
-
Add 100 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Add 50 µL of 0.1 M hydrochloric acid to quench the reaction.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-FLD Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
Experimental Workflow
Workflow for HPLC-FLD quantification of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a robust technique for the quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is necessary to improve volatility and chromatographic peak shape. Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for this purpose.[4][5]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Pentafluoropropionic anhydride (PFPA)
-
Pyridine
-
Sodium sulfate (anhydrous)
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions (5-500 ng/mL): Prepare a series of working standards by serially diluting the stock solution with ethyl acetate.
3. Sample Preparation and Derivatization
-
Pipette 100 µL of the working standard solution or sample into a clean glass reaction vial.
-
Add 50 µL of pyridine and 100 µL of PFPA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the solution to a GC vial with a micro-insert.
4. GC-MS Conditions
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Experimental Workflow
Workflow for GC-MS quantification of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that often does not require derivatization, making sample preparation simpler and faster. This method is ideal for complex matrices and low-level quantification.[6][7][8]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (0.1-100 ng/mL): Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation
-
For simple matrices, a "dilute-and-shoot" approach can be used. Dilute the sample with the initial mobile phase composition to bring the analyte concentration within the calibration range.
-
For complex matrices, solid-phase extraction (SPE) may be necessary.
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial.
4. LC-MS/MS Conditions
| Parameter | Value |
| LC-MS/MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid, 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
-
MRM transitions need to be optimized by infusing a standard solution of the analyte. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined through fragmentation experiments.
Experimental Workflow
Workflow for LC-MS/MS quantification of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for In Vitro Monoamine Transporter Assays: Characterization of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission. Their dysfunction is implicated in a wide range of neurological and psychiatric disorders, making them key targets for therapeutic drug development. This document provides detailed application notes and standardized protocols for the in vitro characterization of novel compounds targeting these transporters, with a specific focus on 2-(4-(trifluoromethoxy)phenyl)ethanamine. The methodologies described herein are fundamental for determining a compound's potency, selectivity, and mechanism of action at each of the monoamine transporters.
While specific binding and functional data for this compound are not extensively available in the public domain, structure-activity relationship (SAR) studies of related phenethylamine derivatives suggest that substitutions on the phenyl ring, such as the trifluoromethoxy group, can significantly influence a compound's affinity and selectivity for DAT, NET, and SERT. The following protocols provide a robust framework for empirically determining these key pharmacological parameters.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of monoamine transporter action and the general workflows for the in vitro assays used to characterize transporter ligands.
Caption: Mechanism of monoamine reuptake and inhibition.
Caption: Experimental workflow for radioligand binding assay.
Caption: Experimental workflow for neurotransmitter uptake assay.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the in vitro monoamine transporter assays for a test compound like this compound.
Table 1: Monoamine Transporter Binding Affinities (Ki)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | DAT/SERT Selectivity | NET/SERT Selectivity |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Reference Compound (e.g., Cocaine) | 150 | 50 | 200 | 0.33 | 1.33 | 4.0 |
TBD: To be determined experimentally. Selectivity ratios are calculated as Ki(Transporter A) / Ki(Transporter B). A value > 1 indicates selectivity for Transporter B, while a value < 1 indicates selectivity for Transporter A.
Table 2: Monoamine Transporter Uptake Inhibition (IC50)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Reference Compound (e.g., GBR12909 for DAT) | 10 | * >1000 | >1000 |
| Reference Compound (e.g., Desipramine for NET) | >1000 | 5 | >1000 |
| Reference Compound (e.g., Fluoxetine for SERT) | >1000 | >1000* | 15 |
TBD: To be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a specific radioligand for binding to a monoamine transporter. The binding affinity (Ki) is determined from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Non-specific binding inhibitors:
-
For DAT: 10 µM GBR12909
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
Test compound: this compound.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-specific binding inhibitor.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Assay
This assay directly measures the functional inhibition of monoamine transport into cells. The potency of the test compound is determined by its IC50 value for inhibiting the uptake of a radiolabeled monoamine substrate.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).[1]
-
Radiolabeled monoamine substrates:
-
For DAT: [³H]Dopamine
-
For NET: [³H]Norepinephrine
-
For SERT: [³H]Serotonin
-
-
Non-specific uptake inhibitors:
-
For DAT: 10 µM Mazindol
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Paroxetine
-
-
Test compound: this compound.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the transporter of interest.
-
Seed the cells into 96-well plates and grow to form a confluent monolayer.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cell monolayers once with assay buffer.[2]
-
Pre-incubate the cells with varying concentrations of this compound or the appropriate non-specific uptake inhibitor for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[3]
-
Initiate uptake by adding the assay buffer containing the respective radiolabeled monoamine substrate.[2]
-
Incubate for a short, defined period (e.g., 1-10 minutes) at the appropriate temperature.[2][4]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[2]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[2]
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
The protocols outlined in this document provide a comprehensive framework for the in vitro pharmacological characterization of novel compounds targeting monoamine transporters, exemplified by this compound. By systematically performing radioligand binding and neurotransmitter uptake assays, researchers can accurately determine the potency and selectivity of new chemical entities, which is a critical step in the drug discovery and development process for novel therapeutics targeting neurological and psychiatric disorders.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
Introduction
2-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of interest in pharmaceutical and chemical research. Its structure, featuring a trifluoromethoxy group, imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis.
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The presence of the aromatic ring substituted with a trifluoromethoxy group allows for direct ultraviolet (UV) detection, providing a straightforward and efficient analytical approach without the need for derivatization. This method is suitable for the quantitative analysis of the compound in bulk drug substances and research samples.
Principle of the Method
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The separation is achieved using an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The basic nature of the analyte (pKa ≈ 9.6) necessitates the use of a buffer to ensure good peak shape and reproducible retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, which is characteristic of the substituted benzene ring.
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound.
1. Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water (18.2 MΩ·cm) or HPLC grade water
-
Buffer Salts: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (H3PO4)
2. Preparation of Solutions
-
Mobile Phase (0.02 M Potassium Phosphate Buffer pH 3.0 / Acetonitrile, 60:40 v/v):
-
Dissolve 2.72 g of KH2PO4 in 1000 mL of deionized water to prepare a 0.02 M solution.
-
Adjust the pH of the aqueous solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm membrane filter.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the final mobile phase by sonication or vacuum filtration before use.
-
-
Diluent (Methanol/Water, 50:50 v/v):
-
Mix equal volumes of HPLC grade methanol and deionized water.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve the desired concentrations for constructing a calibration curve.
-
3. Sample Preparation
-
For Bulk Substance:
-
Accurately weigh a sample of the bulk substance equivalent to about 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
4. Instrumentation and Chromatographic Conditions
The analysis should be performed using an HPLC system equipped with a UV-Vis detector. The detailed chromatographic conditions are summarized in the table below.
Data Presentation
The quantitative data for the proposed HPLC method are summarized in the following table. These values are typical for a validated method of this nature and should be confirmed experimentally.
Table 1: Summary of Chromatographic Conditions and Method Performance
| Parameter | Value |
| Instrumentation | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 0.02 M KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
| Method Performance (Illustrative) | |
| Retention Time (tR) | ~ 4.5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Mandatory Visualization
The logical flow of the experimental protocol, from the preparation of solutions to the final data analysis, is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS No. 170015-99-3). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a fluorinated organic compound with the following properties:
| Property | Value |
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 211°C[1] |
| Flash Point | 81°C[1] |
| Density | 1.233 g/cm³[1] |
| pKa | 9.60 ± 0.10 (Predicted)[1] |
| Solubility | Slightly soluble in water[2] |
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Temperature: Recommended storage is at room temperature.[1][4]
-
Light and Atmosphere: Keep in a dark place under an inert atmosphere to prevent degradation.[1][4]
-
Incompatibilities: Store away from incompatible materials, particularly acids.[5]
-
Long-term Storage: For long-term storage, ensure the container is sealed and stored in a designated corrosives area.[5]
Handling Procedures and Personal Protective Equipment (PPE)
This compound is classified as hazardous and requires strict safety precautions during handling. It is known to cause severe skin burns, eye damage, and may cause respiratory irritation.[6]
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[3][5]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this substance:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic ammonia derivatives.[5]
Experimental Protocols
4.1. Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE before handling the package.
-
Transport the unopened container to the designated storage area.
-
Log the compound into the chemical inventory system.
-
Store according to the procedures outlined in Section 2.
4.2. Weighing and Dispensing
-
Don all required PPE as specified in Section 3.2.
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use a clean, dry, and compatible container for the aliquot.
-
Carefully uncap the primary container, avoiding any splashes.
-
Use a clean pipette or syringe to transfer the desired amount of the liquid.
-
Securely recap the primary container immediately after dispensing.
-
Clean any minor spills within the fume hood immediately with an appropriate absorbent material.
-
Properly label the secondary container with the chemical name, concentration, date, and your initials.
Workflow for Handling and Storage
The following diagram illustrates the standard workflow for the safe handling and storage of this compound.
Caption: Workflow for handling and storage of this compound.
Emergency Procedures
6.1. Spills
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material to soak up the liquid. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Keep personnel upwind of the spill. Prevent the spill from entering drains. Contact the institution's emergency response team.
6.2. First Aid
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3][5]
-
Skin Contact: If on skin or hair, immediately remove all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes.[5] Call a physician immediately.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[3][5] Call a poison center or doctor immediately.
Disposal
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. All waste must be placed in a properly labeled and sealed container for hazardous waste disposal.
Incompatible Materials
Avoid contact with strong acids and oxidizing agents.
References
Application Notes and Protocols for 2-(4-(Trifluoromethoxy)phenyl)ethanamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended as a guideline for researchers. Due to the limited publicly available data on 2-(4-(Trifluoromethoxy)phenyl)ethanamine, the dosing information and experimental designs are hypothetical and based on general principles of animal studies. Researchers must conduct thorough literature reviews and preliminary dose-finding studies to establish safe and effective dosage regimens for this specific compound. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research.[1] Its structural features suggest it may interact with various biological targets. These notes provide a framework for calculating dosages and administering the compound in preclinical animal models to investigate its pharmacokinetic and pharmacodynamic properties.
Compound Information
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 170015-99-3 | [1] |
| Molecular Formula | C9H10F3NO | [1] |
| Molecular Weight | 205.18 g/mol | [1] |
| Appearance | Not specified (Assumed to be liquid or solid) | |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO. | [2][3] |
| Storage | Room temperature, in a dark, inert atmosphere. | [1] |
Dosing Calculations
The calculation of appropriate doses is a critical first step in any animal study. The absence of prior data for this compound necessitates a conservative approach, starting with dose range-finding studies.
Human Equivalent Dose (HED) Conversion (Hypothetical)
If a human dose were known, the animal equivalent dose (AED) could be calculated based on body surface area. The formula for this conversion is:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[4][5]
The Km values, which represent the correction factor for body weight to body surface area, are standard values for different species.[4][5]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Human | 60 | 1.6 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example Calculation (Hypothetical): If a hypothetical human dose was 10 mg/kg, the equivalent dose for a rat would be: Rat Dose = 10 mg/kg * (37/6) = 61.67 mg/kg
Stock Solution Preparation
The concentration of the stock solution will depend on the desired dose and the maximum administration volume for the chosen route.[4]
Example for a 10 mg/kg dose in a mouse (25g):
-
Calculate the dose per animal: 10 mg/kg * 0.025 kg = 0.25 mg
-
Determine the administration volume: For oral gavage in mice, a common maximum volume is 10 ml/kg.[6][7][8] For a 25g mouse, this is 0.25 ml.
-
Calculate the stock solution concentration: 0.25 mg / 0.25 ml = 1 mg/ml
Table 2: Hypothetical Dose Escalation for a Preliminary Study
| Dose Level | Dose (mg/kg) | Stock Concentration (for 10 ml/kg admin. vol.) |
| Low | 1 | 0.1 mg/ml |
| Medium | 10 | 1.0 mg/ml |
| High | 50 | 5.0 mg/ml |
Experimental Protocols
Detailed protocols for common administration routes are provided below. These are general procedures and should be adapted based on institutional guidelines and specific experimental needs.
Oral Gavage (Mouse/Rat)
Oral gavage is used for the precise oral administration of a substance.[6]
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[6]
-
Syringes.
-
Animal scale.
-
Vehicle (e.g., sterile water, saline, or a suitable suspension agent like 0.5% CMC).[4]
Procedure:
-
Weigh the animal to determine the correct dosing volume.[6]
-
Measure the gavage needle against the animal from the mouth to the last rib to ensure proper length and avoid stomach perforation.[6][9]
-
Restrain the animal firmly, ensuring the head and neck are extended to create a straight path for the needle.[9]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus.[6] Do not force the needle; the animal should swallow it.[10]
-
Once the needle is in place, administer the substance slowly.[6]
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.[6]
Intraperitoneal (IP) Injection (Mouse/Rat)
IP injections are a common parenteral route of administration.
Materials:
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[11][12]
-
Sterile syringes.
-
70% ethanol for disinfection.
Procedure:
-
Restrain the animal on its back, tilting the head downwards.[12]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][13]
-
Disinfect the injection site with 70% ethanol.[13]
-
Insert the needle at a 30-40 degree angle.[11]
-
Aspirate to ensure no fluid (blood or urine) is drawn back.[13]
-
Inject the substance and withdraw the needle.
-
Return the animal to its cage and monitor.
Intravenous (IV) Injection (Mouse - Tail Vein)
IV injections provide direct access to the circulatory system.
Materials:
-
Sterile syringes.
-
A restraining device.
-
A heat source to warm the tail and dilate the veins.[14]
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail to make the lateral veins more visible.[14]
-
Clean the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[15]
-
A successful insertion may result in a "flash" of blood in the needle hub.
-
Inject the substance slowly. Resistance or the formation of a bleb indicates an unsuccessful attempt.[14]
-
Withdraw the needle and apply gentle pressure to the injection site.[14]
-
Return the mouse to its cage and monitor.
Table 3: Recommended Maximum Administration Volumes
| Species | Oral Gavage (ml/kg) | Intraperitoneal (ml/kg) | Intravenous (ml/kg) |
| Mouse | 10[8] | 10[11] | 5 (bolus), 10 (slow)[14] |
| Rat | 10-20[6] | 10[16] | 5 (bolus) |
Pharmacokinetic (PK) Study Design
A basic PK study aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Experimental Workflow for a Pilot PK Study:
References
- 1. lookchem.com [lookchem.com]
- 2. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | 775-00-8 [chemicalbook.com]
- 3. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | TargetMol [targetmol.com]
- 4. ecronicon.net [ecronicon.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for 4-(Trifluoromethoxy)phenethylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity and detailed applications of 4-(trifluoromethoxy)phenethylamine is limited. The following application notes and protocols are representative examples based on the known properties of the trifluoromethoxy chemical group and the general pharmacology of phenethylamine derivatives. These are intended to serve as a guide for potential research directions and methodologies.
Introduction
4-(Trifluoromethoxy)phenethylamine is a substituted phenethylamine featuring a trifluoromethoxy group at the para-position of the phenyl ring. The phenethylamine scaffold is a common motif in many neuroactive compounds, including neurotransmitters, stimulants, and psychedelic drugs. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability of drug candidates. These properties make 4-(trifluoromethoxy)phenethylamine an intriguing candidate for investigation in central nervous system (CNS) drug discovery, particularly for targets within monoamine neurotransmitter systems.
This document outlines potential applications, hypothetical signaling pathways, and detailed experimental protocols for the characterization of 4-(trifluoromethoxy)phenethylamine and its derivatives.
Potential Applications
Based on the structure of 4-(trifluoromethoxy)phenethylamine, potential therapeutic applications could include:
-
Neurological and Psychiatric Disorders: As a modulator of monoamine neurotransmission, it could be investigated for its potential in treating depression, anxiety, ADHD, and other related disorders.
-
Lead Compound for Drug Discovery: Its favorable physicochemical properties imparted by the trifluoromethoxy group make it a promising scaffold for the synthesis of novel ligands targeting specific CNS receptors or transporters.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a phenethylamine derivative acting as an agonist at a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor.
Caption: Hypothetical GPCR signaling cascade initiated by 4-(trifluoromethoxy)phenethylamine.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacological profile of 4-(trifluoromethoxy)phenethylamine.
Protocol 1: Receptor Binding Assay
Objective: To determine the binding affinity of 4-(trifluoromethoxy)phenethylamine for a specific CNS receptor (e.g., serotonin 5-HT2A receptor).
Materials:
-
4-(trifluoromethoxy)phenethylamine
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A)
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM mianserin)
-
Scintillation vials and cocktail
-
Microplate harvester and scintillation counter
Methodology:
-
Prepare serial dilutions of 4-(trifluoromethoxy)phenethylamine in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand at a final concentration equal to its Kd.
-
Cell membranes (e.g., 10-20 µg protein per well).
-
Either vehicle, non-specific inhibitor, or a dilution of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: Functional Assay (e.g., Calcium Flux Assay)
Objective: To determine the functional activity (agonist or antagonist) and potency of 4-(trifluoromethoxy)phenethylamine at a specific GPCR.
Materials:
-
4-(trifluoromethoxy)phenethylamine
-
Cells stably expressing the target receptor coupled to a calcium signaling pathway (e.g., CHO-K1 cells expressing 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist and antagonist for the target receptor.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of 4-(trifluoromethoxy)phenethylamine and control compounds in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound or control and continuously measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel compound like 4-(trifluoromethoxy)phenethylamine in a drug discovery setting.
Caption: A streamlined workflow for the preclinical evaluation of a novel CNS compound.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Receptor Binding Affinities (Ki) of 4-(Trifluoromethoxy)phenethylamine
| Target Receptor | Radioligand | Ki (nM) |
| 5-HT2A | [3H]ketanserin | Data |
| Dopamine D2 | [3H]spiperone | Data |
| Norepinephrine Transporter | [3H]nisoxetine | Data |
Table 2: Functional Potencies (EC50/IC50) of 4-(Trifluoromethoxy)phenethylamine
| Target Receptor | Assay Type | Functional Activity | Potency (nM) |
| 5-HT2A | Calcium Flux | Agonist | EC50 Data |
| Dopamine D2 | cAMP Assay | Antagonist | IC50 Data |
Conclusion
While specific data for 4-(trifluoromethoxy)phenethylamine is not widely available, its chemical structure suggests it is a compound of interest for medicinal chemists working on CNS targets. The provided application notes and protocols offer a framework for its synthesis, characterization, and evaluation in a drug discovery context. The incorporation of the trifluoromethoxy group is a rational design strategy to improve the drug-like properties of the phenethylamine scaffold, warranting further investigation into its pharmacological profile. Researchers are encouraged to adapt these general methodologies to their specific targets and assays of interest.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-(trifluoromethoxy)phenyl)ethanamine synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of 4-(trifluoromethoxy)phenylacetonitrile.
Primary Synthesis Route: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile
A prevalent method for synthesizing this compound is the reduction of the corresponding nitrile, 4-(trifluoromethoxy)phenylacetonitrile. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 4-(trifluoromethoxy)phenylacetonitrile. This intermediate is typically synthesized from trifluoromethoxybenzene through a halomethylation reaction to form 4-(trifluoromethoxy)benzyl halide, followed by a cyanation reaction.
Q2: My nitrile reduction is resulting in a low yield of the primary amine. What are the potential causes?
A2: Low yields in nitrile reductions can stem from several factors:
-
Formation of Side Products: The primary side reactions are the formation of secondary and tertiary amines. This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Incomplete Reaction: The reducing agent may not be active enough, or the reaction conditions (temperature, pressure, time) may be insufficient for complete conversion of the nitrile.
-
Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst, reducing its activity.
-
Hydrolysis of Intermediates: If water is present, the intermediate imine can hydrolyze back to an aldehyde, which can then undergo other reactions.
Q3: How can I minimize the formation of secondary and tertiary amine byproducts?
A3: To favor the formation of the primary amine, several strategies can be employed:
-
Addition of Ammonia: Conducting the reaction in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the primary amine with the imine intermediate.
-
Choice of Catalyst: Certain catalysts, like Raney Nickel, are known to be effective for the synthesis of primary amines from nitriles, especially when used with ammonia.
-
Use of Stoichiometric Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are powerful reducing agents that can effectively reduce the nitrile to the primary amine with minimal byproduct formation if the reaction is worked up properly.
Q4: What are some alternative reducing agents to catalytic hydrogenation for this synthesis?
A4: Besides catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C), several stoichiometric reducing agents can be used:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.
-
Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BMS): These are also effective reagents for the reduction of nitriles.
-
Sodium Borohydride (NaBH₄) with a catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles, but its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride.
Q5: How can I monitor the progress of the nitrile reduction reaction?
A5: The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material (nitrile) and the formation of the product (amine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information on the conversion of the starting material and the presence of any side products.
-
High-Performance Liquid Chromatography (HPLC): This can be used for quantitative analysis of the reaction mixture.
Q6: What is a suitable method for purifying the final product, this compound?
A6: The purification of the final amine can typically be achieved through:
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure is an effective method for purification.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired primary amine from non-polar impurities and more polar side products.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
The choice of reducing agent significantly impacts the yield of this compound. The following table summarizes typical yields obtained with different reduction methods for aromatic nitriles.
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Notes |
| H₂ / Raney Nickel | Methanol/Ammonia | 80-100 | 50-100 | 85-95 | Addition of ammonia is crucial to suppress secondary amine formation. |
| H₂ / Palladium on Carbon (Pd/C) | Ethanol | 25-50 | 1-5 | 70-85 | Can lead to higher amounts of secondary amine byproducts without additives. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 0 to reflux | N/A | 80-90 | Requires careful handling due to its high reactivity with protic solvents. |
| Borane-THF (BH₃-THF) | Tetrahydrofuran (THF) | 25 to reflux | N/A | 75-85 | A milder alternative to LiAlH₄. |
| Sodium Borohydride / CoCl₂ | Methanol | 25 | N/A | 60-75 | A convenient method, but yields can be lower than with more potent reagents. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile from 4-(Trifluoromethoxy)benzyl Bromide
This protocol describes the conversion of 4-(trifluoromethoxy)benzyl bromide to 4-(trifluoromethoxy)phenylacetonitrile.
Materials:
-
4-(Trifluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol (e.g., 1:1 v/v).
-
Heat the solution to reflux.
-
Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide (1.0 equivalent) in ethanol to the refluxing cyanide solution.
-
Continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(trifluoromethoxy)phenylacetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile using Raney Nickel
This protocol details the catalytic hydrogenation of 4-(trifluoromethoxy)phenylacetonitrile to this compound.
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol saturated with ammonia
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a high-pressure hydrogenation vessel (autoclave), add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile) in methanol saturated with ammonia.
-
Add a solution of 4-(trifluoromethoxy)phenylacetonitrile (1.0 equivalent) in methanol saturated with ammonia to the vessel.
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 4-8 hours, or until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound.
Caption: Primary synthesis route for this compound.
Caption: Troubleshooting logic for low yield in nitrile reduction.
Caption: Alternative synthesis via reductive amination.
Technical Support Center: Stabilizing 2-(4-(Trifluoromethoxy)phenyl)ethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-(4-(trifluoromethoxy)phenyl)ethanamine.
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the amine group due to exposure to air and/or light. Amines, particularly arylamines, are susceptible to atmospheric oxidation, which can lead to the formation of colored impurities.[1][2] | Store the compound under an inert atmosphere (e.g., argon or nitrogen).[3] Minimize exposure to light by using amber vials or storing in a dark place.[3][4] For long-term storage, refrigeration at low temperatures (-20°C to -80°C) is recommended to slow down degradation processes.[3] |
| Changes in physical state (e.g., liquid becoming viscous or solidifying) | Absorption of moisture (hygroscopic) or temperature fluctuations. | Always store in a tightly sealed container in a dry environment.[3][5][6] A desiccator can be used to minimize moisture exposure. Avoid frequent temperature changes. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity and the presence of impurities that may interfere with assays. | Regularly check the purity of the compound using analytical techniques like HPLC or GC-MS, especially for older batches. If degradation is suspected, purify the compound before use. |
| Precipitate formation in solutions | The compound or its salts may have limited solubility in certain solvents, or the precipitate could be a degradation product. | Ensure the solvent is appropriate for the desired concentration. Sonication may help dissolve the compound. If a precipitate forms in a previously clear solution, it may indicate degradation, and the solution should be analyzed for purity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[3][4][5][6][7] Several sources recommend refrigeration, with temperatures ranging from 0-8°C to as low as -70°C.[3][8]
Q2: How does exposure to air and light affect the stability of this compound?
Q3: What are the likely degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, a probable degradation route is the oxidation of the ethylamine side chain. This can lead to the formation of the corresponding imine, which could further hydrolyze to an aldehyde or ketone, or polymerize.
Q4: How can I monitor the stability of my this compound sample over time?
Regular analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of the compound and detecting the appearance of degradation products.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification of impurities.[10]
Q5: Is it necessary to purify this compound before use if it has been stored for a long time?
If the compound has been stored for an extended period, especially if not under ideal conditions, it is highly recommended to assess its purity before use. If significant degradation is detected (e.g., through discoloration or analytical testing), purification (e.g., by chromatography or distillation) may be necessary to ensure the integrity of your experiments.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or formic acid
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
3. HPLC Conditions:
- Mobile Phase A: 0.1% TFA or formic acid in water
- Mobile Phase B: 0.1% TFA or formic acid in acetonitrile
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm and 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of all detected peaks.
- Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all peaks.
| Parameter | Setting |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
Visualizations
Degradation Pathway
Caption: Potential oxidative degradation pathway.
Experimental Workflow
Caption: General workflow for stability testing.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. longdom.org [longdom.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting inconsistent results in behavioral studies with 2-(4-(Trifluoromethoxy)phenyl)ethanamine
Welcome to the technical support center for behavioral studies involving 2-(4-(Trifluoromethoxy)phenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during pre-clinical behavioral assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected behavioral effects?
A1: this compound is a substituted phenethylamine. Based on its structural similarity to other psychoactive phenethylamines, it is hypothesized to act as a central nervous system (CNS) stimulant. Its effects are likely mediated through the modulation of monoamine neurotransmitter systems, such as dopamine (DA) and serotonin (5-HT). Expected behavioral effects in rodents may include increased locomotor activity, rewarding properties as measured by conditioned place preference, and stimulus properties similar to other psychostimulants in drug discrimination paradigms.
Q2: We are observing high variability in locomotor activity in response to the compound. What are the potential causes?
A2: High variability is a common issue in behavioral pharmacology.[1] Several factors could be contributing to this:
-
Animal-related factors:
-
Genetic background: Different strains and even sub-strains of rodents can exhibit varied responses to psychostimulants.[1]
-
Sex and age: Hormonal cycles in females and developmental stage can significantly impact drug responses.[2]
-
Housing conditions: Social isolation or enriched environments can alter baseline activity and drug sensitivity.[1]
-
-
Procedural factors:
-
Habituation: Insufficient habituation to the testing environment or handling procedures can lead to stress-induced hyperactivity, masking the drug's true effect.
-
Time of day: Circadian rhythms influence locomotor activity; testing at inconsistent times can introduce variability.[3]
-
Experimenter presence: Olfactory and auditory cues from the experimenter can affect animal behavior.[1]
-
-
Pharmacological factors:
-
Dose-response relationship: The dose might be on a steep part of the dose-response curve, where small variations in administered dose lead to large differences in effect. A full dose-response study is recommended.
-
Pharmacokinetics: Individual differences in drug metabolism can lead to varying brain concentrations of the compound.
-
Q3: Our conditioned place preference (CPP) results are inconsistent. Sometimes we see a preference, other times no effect. Why might this be happening?
A3: Inconsistent CPP results can be frustrating and may stem from several sources:[4][5]
-
Experimental design:
-
Biased vs. unbiased design: If a biased design is used, initial compartment preference must be carefully assessed and counterbalanced.[4] An unbiased design, where the drug is randomly assigned to one of two compartments with neutral cues, can sometimes reduce variability.
-
Number of conditioning sessions: The number of drug-compartment pairings may be insufficient to establish a robust preference, especially for a compound with weak rewarding effects.
-
-
Drug-related effects:
-
Aversive effects at higher doses: Many psychostimulants can produce aversive effects (e.g., anxiety, stereotypy) at higher doses, which can counteract their rewarding properties and lead to a lack of preference or even aversion.
-
Context-dependent effects: The rewarding effects of the drug may be sensitive to the specific environmental cues in the CPP apparatus.
-
-
Procedural fidelity:
-
Handling and injection stress: If the injection procedure is aversive, the animal may associate the negative experience with the drug-paired compartment.
-
Cleaning of the apparatus: Inadequate cleaning between subjects can leave olfactory cues that influence the behavior of subsequent animals.
-
Q4: In our drug discrimination study, some animals fail to acquire the discrimination, and we see variable substitution results. What should we troubleshoot?
A4: Drug discrimination is a powerful but complex assay.[6][7] Issues with acquisition and substitution can be due to:
-
Training parameters:
-
Training dose: The selected training dose of the reference drug (e.g., d-amphetamine) or this compound may be too high, causing motor disruption, or too low, providing an insufficient interoceptive cue.
-
Reinforcement schedule: The schedule of reinforcement may not be optimal for maintaining consistent responding.
-
-
Pharmacological specificity:
-
Partial generalization: The compound may only partially share discriminative stimulus effects with the training drug, leading to intermediate levels of drug-lever responding.[8] This suggests a partially overlapping but not identical mechanism of action.
-
Rate-disrupting effects: At higher doses, the compound may suppress response rates, making it difficult to assess discriminative stimulus effects.[8]
-
-
Subject-specific factors:
-
Individual differences: Not all animals learn the discrimination at the same rate. Extended training may be necessary for some subjects.
-
Troubleshooting Guides
Issue: Inconsistent Locomotor Activity Results
| Symptom | Possible Cause | Suggested Solution |
| High variability within treatment groups. | Insufficient habituation to the test environment. | Implement a multi-day habituation protocol where animals are exposed to the testing chambers and handling procedures prior to the experiment.[9] |
| Inconsistent time of day for testing. | Standardize the time of day for all behavioral testing to control for circadian variations in activity.[3] | |
| Animal-to-animal differences in metabolism. | Increase the sample size to improve statistical power. Consider measuring plasma or brain levels of the compound to correlate with behavioral effects. | |
| Biphasic dose-response (low dose increases activity, high dose decreases it). | Sedative or anxiogenic effects at higher doses. | Conduct a thorough dose-response study to identify the optimal dose range for locomotor stimulation. Observe animals for signs of stereotypy or anxiety-like behaviors at higher doses. |
| No significant effect of the compound compared to vehicle. | Dose is too low or too high (outside the therapeutic window). | Perform a wider dose-response study. |
| Inappropriate vehicle. | Ensure the compound is fully solubilized and the vehicle itself does not have behavioral effects. Always include a vehicle-only control group. |
Issue: Inconsistent Conditioned Place Preference (CPP) Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in preference scores. | Strong initial bias for one compartment. | Use a counterbalanced design where half the animals receive the drug in one compartment and the other half in the other. Alternatively, use an unbiased apparatus with neutral cues.[4] |
| Insufficient conditioning. | Increase the number of drug-compartment pairings (e.g., from 2 to 4 or 6). | |
| No preference observed at any dose. | Aversive properties of the drug are masking rewarding effects. | Test a lower dose range. Consider a different behavioral assay for reward, such as intracranial self-stimulation or drug self-administration. |
| Stress from handling and injection. | Habituate animals to the injection procedure with saline injections prior to the start of conditioning. | |
| Conditioned place aversion (CPA) is observed. | The compound has predominantly aversive effects at the tested doses. | This is a valid result. Report the CPA and consider exploring the neurobiological basis of this aversive effect. |
Issue: Inconsistent Drug Discrimination Results
| Symptom | Possible Cause | Suggested Solution |
| Animals fail to meet acquisition criteria. | Training dose is too high or too low. | Adjust the training dose. A higher dose may provide a more salient cue, while a lower dose may reduce disruptive effects on performance. |
| Insufficient training. | Extend the training period. Some animals may require more sessions to reliably discriminate. | |
| Partial substitution for the training drug. | The compound has a different mechanism of action or a mixed-action profile. | This is a meaningful result. It suggests that the subjective effects of your compound are only partially similar to the training drug. Consider testing with other training drugs from different classes.[10] |
| Suppression of response rates at test doses. | The compound has sedative or motor-impairing effects at the tested doses. | Test a lower range of doses. If response rates are consistently suppressed, it may not be possible to assess the discriminative stimulus effects of the compound in this paradigm. |
Experimental Protocols
Locomotor Activity Assay
-
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
-
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors or video tracking software.
-
Procedure:
-
Habituation: For 2-3 consecutive days, place mice in the locomotor activity chambers for 30-60 minutes to acclimate them to the environment.[9]
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A typical dose range to explore for a novel phenethylamine might be 1, 3, and 10 mg/kg.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: The primary dependent measure is the total distance traveled (in cm). Data are typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect. Statistical analysis is usually performed using a two-way repeated measures ANOVA (treatment x time).
Conditioned Place Preference (CPP)
-
Objective: To evaluate the rewarding or aversive properties of this compound in rats.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-test (Baseline): On day 1, place each rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the two outer chambers to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning with alternating morning and afternoon sessions.
-
On days 2, 4, 6, and 8, administer the drug (e.g., 1, 3, or 5 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On days 3, 5, 7, and 9, administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes. The drug-paired chamber should be counterbalanced across subjects.
-
-
Post-test (Day 10): Place each rat in the central chamber and allow free access to all chambers for 15 minutes, with no drug on board. Record the time spent in each outer chamber.
-
-
Data Analysis: The primary measure is the change in time spent in the drug-paired compartment from pre-test to post-test. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion. Statistical analysis is typically performed using a paired t-test or ANOVA.[11]
Drug Discrimination
-
Objective: To determine if the interoceptive stimulus effects of this compound are similar to those of a known psychostimulant (e.g., d-amphetamine).
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Lever Press Training: Train food-restricted rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Discrimination Training: Once lever pressing is established, begin discrimination training. Before each session, administer either d-amphetamine (e.g., 1 mg/kg, i.p.) or vehicle. Following d-amphetamine administration, only responses on one lever (the "drug lever") are reinforced. Following vehicle administration, only responses on the other lever (the "vehicle lever") are reinforced. Training continues until rats reliably respond on the correct lever (>80% accuracy).
-
Substitution Testing: Once the discrimination is acquired, test sessions are conducted. Administer various doses of this compound and allow the rat to respond on either lever. No reinforcement is delivered during test sessions.
-
-
Data Analysis: The primary dependent measures are the percentage of responses on the drug-correct lever and the overall response rate. Full substitution is generally defined as >80% responding on the drug-correct lever.[8]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent locomotor activity results.
Caption: A hypothesized signaling pathway for this compound.
References
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of amphetamine-like psychostimulants on rat hippocampal cell genesis at different developmental ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. va.gov [va.gov]
- 10. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Preventing degradation of 2-(4-(Trifluoromethoxy)phenyl)ethanamine during experimental procedures
This technical support center provides guidance on preventing the degradation of 2-(4-(Trifluoromethoxy)phenyl)ethanamine during experimental procedures. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to oxidizing agents, elevated temperatures, light, and strong acids or bases. The ethylamine side chain is particularly susceptible to oxidation.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure stability, store the compound in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly sealed container under an inert atmosphere. For long-term storage, temperatures of -20°C are advisable.
Q3: Is the trifluoromethoxy group on the phenyl ring susceptible to degradation?
A3: The trifluoromethoxy group is generally very stable and resistant to metabolic, chemical, and photochemical degradation due to the high strength of the C-F bonds. However, under harsh acidic conditions, it may be susceptible to hydrolysis.
Q4: Can I prepare stock solutions of this compound in advance?
A4: While you can prepare stock solutions in advance, their stability will depend on the solvent and storage conditions. It is best to prepare fresh solutions for sensitive experiments. If you need to store solutions, use a high-purity, anhydrous solvent, and store at -20°C or below, protected from light. Conduct a preliminary stability test to determine an acceptable storage duration.
Q5: What are the common degradation products of this compound?
A5: The most common degradation products result from the oxidation of the ethylamine side chain. This can lead to the formation of 2-(4-(trifluoromethoxy)phenyl)acetaldehyde and subsequently 2-(4-(trifluoromethoxy)phenyl)acetic acid.
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound.
-
Question: Could these extra peaks be degradation products?
-
Answer: Yes, it is highly likely. The appearance of new peaks, especially those with different retention times from the parent compound, often indicates degradation. The primary degradation pathway for phenylethylamines is oxidation, which would result in more polar compounds that may elute earlier in a reversed-phase HPLC system.
-
-
Question: How can I confirm if these are degradation products?
-
Answer: You can perform a forced degradation study. Expose a sample of the compound to stress conditions such as mild acid, mild base, an oxidizing agent (like hydrogen peroxide), heat, and light. Analyze the stressed samples by HPLC. If the new peaks in your experimental sample match the retention times of the peaks generated in the forced degradation study, they are likely degradation products.
-
-
Question: What steps can I take to prevent this in the future?
-
Answer: Ensure proper storage of the solid compound and any solutions. Prepare solutions fresh whenever possible. If you must store solutions, keep them at low temperatures (-20°C or -80°C), protected from light, and consider using an antioxidant. Also, ensure your solvents are of high purity and degassed to remove dissolved oxygen.
-
Issue 2: The biological activity of my compound seems to be lower than expected.
-
Question: Could degradation be affecting the potency of my compound?
-
Answer: Absolutely. Chemical degradation will alter the structure of the compound, which can significantly reduce or eliminate its biological activity. Oxidation of the amine group, a key functional group for many biological interactions, is a common cause of lost potency.
-
-
Question: How can I check for degradation?
-
Answer: Use a stability-indicating analytical method, such as HPLC with UV or mass spectrometry detection, to assess the purity of your compound before use. Compare the peak area of the parent compound to any impurity peaks. A significant percentage of impurities suggests that degradation has occurred.
-
-
Question: What are the best practices to maintain compound integrity?
-
Answer: Always use high-purity reagents and solvents. Minimize the exposure of the compound to ambient conditions, especially air and light. When preparing for an experiment, thaw frozen stock solutions slowly and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Quantitative Data on Degradation
The following table provides illustrative data on the degradation of a model phenylethylamine under various forced degradation conditions. Please note that these are example values and the actual degradation of this compound may vary.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Products (Example) |
| 0.1 M HCl | 24 | 60 | 15% | Parent compound, minor hydrolysis products |
| 0.1 M NaOH | 24 | 60 | 10% | Parent compound, minor hydrolysis products |
| 3% H₂O₂ | 8 | 25 (Room Temp) | 30% | 2-(4-(trifluoromethoxy)phenyl)acetaldehyde, 2-(4-(trifluoromethoxy)phenyl)acetic acid |
| Heat (Solid) | 48 | 80 | 5% | Minor unspecified products |
| Photostability (in Solution) | 24 | 25 (Room Temp) | 20% | Oxidative degradation products |
Experimental Protocols
Protocol 1: Real-Time Stability Assessment
This protocol is designed to evaluate the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered solution)
-
Amber glass HPLC vials with PTFE-lined caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Preparation (Day 0): Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquoting: Dispense the solution into multiple amber HPLC vials, minimizing headspace, and cap them tightly.
-
Storage: Divide the vials into sets for each storage condition to be tested (e.g., room temperature/light, 4°C/dark, -20°C/dark).
-
Initial Analysis (T=0): Immediately analyze three vials to establish the initial purity and concentration. This will be your baseline.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove three vials from each storage condition.
-
Sample Analysis: Allow refrigerated or frozen samples to equilibrate to room temperature before analysis by HPLC or LC-MS.
-
Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 analysis. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
Protocol 2: Forced Degradation Study
This study is intended to identify potential degradation products and pathways under stress conditions.
1. Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
HPLC or LC-MS system
2. Procedure:
-
Sample Preparation: Prepare separate solutions of the compound in the chosen solvent for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ to a sample solution and keep at room temperature.
-
Thermal Stress: Heat a solid sample or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution to a controlled UV light source.
-
-
Control Sample: Maintain an unstressed sample under ideal conditions (e.g., -20°C in the dark).
-
Exposure: Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours). The goal is to achieve partial degradation (10-30%).
-
Neutralization: After exposure, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC or LC-MS method.
-
Data Comparison: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
References
Technical Support Center: Synthesis of Substituted Phenethylamines
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenethylamines. This resource provides targeted troubleshooting guides and frequently asked questions to address common pitfalls encountered during key synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter in the lab.
Reductive Amination
Question 1: My reductive amination is producing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary or secondary amine?
Answer:
Over-alkylation is a frequent challenge in reductive amination, occurring when the newly formed amine product is more nucleophilic than the starting amine and reacts further with the carbonyl compound.[1] To enhance selectivity, consider the following strategies:
-
Use a Large Excess of Ammonia/Amine: When synthesizing primary amines from ammonia, or secondary amines from a primary amine, using a significant excess of the amine starting material can statistically favor the mono-alkylation product.
-
Stepwise Procedure: A two-step approach offers greater control. First, form the imine by reacting the carbonyl compound and the amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the equilibrium. Once imine formation is complete (monitored by TLC or NMR), add the reducing agent.[1][2] This prevents the reducing agent from being present while both starting materials and the product amine are available to compete.
-
Choice of Reducing Agent: Milder, sterically hindered, or more selective reducing agents like Sodium Triacetoxyborohydride (STAB) are often preferred for one-pot reactions as they reduce the protonated iminium ion much faster than they reduce the starting ketone or aldehyde.[3][4]
-
Control Stoichiometry: Using the amine as the limiting reagent can sometimes help, especially if the product amine is significantly more reactive than the starting amine.
Question 2: I am observing low yields in my reductive amination reaction. What are the likely causes and how can I optimize it?
Answer:
Low yields in reductive amination can typically be traced back to three main areas: inefficient imine formation, inappropriate choice or deactivation of the reducing agent, or reduction of the starting carbonyl.[1]
-
Promote Imine Formation: The formation of the imine/iminium ion is a crucial, equilibrium-driven step.
-
pH Control: The reaction is often best performed under mildly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Acetic acid is a common additive.[3][5]
-
Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. Using dehydrating agents like molecular sieves or MgSO₄, or performing an azeotropic distillation can significantly improve yields.[1]
-
-
Verify Reducing Agent Activity: Borohydride reagents can degrade over time, especially if exposed to moisture. Test your reducing agent on a simple, reliable ketone (e.g., cyclohexanone) to confirm its activity.[6]
-
Select the Right Reducing Agent: A common pitfall is the reduction of the starting aldehyde or ketone to an alcohol by the hydride reagent.
-
If using a strong reductant like Sodium Borohydride (NaBH₄), it is best to pre-form the imine before adding the reductant.[2]
-
For one-pot reactions, use a selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the carbonyl group.[3][4][7]
-
Reduction of ω-Nitrostyrenes
Question 3: The reduction of my substituted ω-nitrostyrene is incomplete or yielding multiple byproducts. How can I achieve a clean reduction to the phenethylamine?
Answer:
The reduction of ω-nitrostyrenes requires the reduction of both an alkene and a nitro group, which can lead to side products like oximes, hydroxylamines, or nitroalkanes if not controlled properly.[8][9]
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for this transformation. However, it is non-selective and requires strict anhydrous conditions and careful handling. Incomplete reduction can occur, especially with phenolic substrates.[8][10]
-
Sodium Borohydride with a Catalyst: Sodium borohydride alone is generally insufficient to reduce the nitro group, often stopping at the nitroalkane stage.[11][12] However, its combination with a catalyst like Copper(II) Chloride (CuCl₂) provides a milder, safer, and often higher-yielding alternative to LiAlH₄.[11][13][14] This system has been shown to be effective for a range of substituted nitrostyrenes.[12]
-
Catalytic Hydrogenation: This method can be very clean but may not be compatible with other functional groups in the molecule (e.g., other alkenes, alkynes, or some protecting groups).
-
-
Reaction Conditions:
-
Ensure you are using a sufficient excess of the hydride reagent (typically 3-4 equivalents for LiAlH₄, and a larger excess for NaBH₄ systems).
-
Monitor the reaction by TLC to determine the optimal reaction time. Over- or under-running the reaction can lead to byproduct formation or incomplete conversion. Some studies note that with the NaBH₄/CuCl₂ system, yields can decrease if the reaction is run for too long after completion.[15]
-
Purification and Isolation
Question 4: I'm having difficulty purifying my final phenethylamine product. What are the best practices for separation?
Answer:
Purifying amines, especially from mixtures containing primary, secondary, and tertiary analogues, can be challenging due to their similar polarities.
-
Acid-Base Extraction: This is the most powerful tool for purifying amines from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or ether) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.
-
Separating Amine Mixtures:
-
Buffer-Based Extraction: A method utilizing buffers of varying pH can selectively extract amines based on their differing pKa values. For example, a buffer can be chosen that protonates a more basic secondary amine, leaving a less basic primary amine in the organic layer.[16]
-
Column Chromatography: This is often necessary but can be problematic due to peak tailing on silica gel. To mitigate this, a small amount of a volatile amine (like triethylamine or ammonia) is often added to the eluent (e.g., 0.5-1%).[17] Alternatively, using basic alumina as the stationary phase can provide better results.[18]
-
-
Crystallization as a Salt: Converting the final amine product to a salt (e.g., hydrochloride or tartrate) can facilitate purification through crystallization, as salts are often well-defined crystalline solids.[18] This is also an excellent method for stable, long-term storage.
Question 5: I am attempting a chiral resolution using a resolving agent like tartaric acid, but the enantiomeric excess (e.e.) is low. What went wrong?
Answer:
Low enantiomeric excess after a classical resolution indicates that the separation of the diastereomeric salts was inefficient.[19]
-
Incomplete Crystallization: The first crop of crystals is often enriched in the less soluble diastereomer but not diastereomerically pure. A single crystallization is rarely sufficient.[19]
-
Solution: Multiple recrystallizations are typically required to achieve high diastereomeric purity. Each subsequent recrystallization of the solid should increase the purity of the less-soluble salt.
-
Solvent Choice: The choice of solvent is critical for achieving good separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. You may need to screen several solvents or solvent mixtures.
-
Temperature Control: The temperature at which crystallization occurs can significantly impact the outcome. Allowing the solution to cool slowly often yields purer crystals than rapid crashing out of solution.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Common Solvents | Selectivity & Key Features | Common Pitfalls |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Potent, inexpensive. Reduces aldehydes/ketones. Best for two-step procedures where imine is pre-formed.[2][7] | Reduces starting carbonyls in one-pot reactions, leading to alcohol byproducts and low yield.[3] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Highly selective for iminium ions over carbonyls; stable in mildly acidic conditions, ideal for one-pot reactions.[3][7] | Highly toxic ; generates toxic HCN/cyanide waste, requiring careful handling and workup.[4] |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | DCE, DCM, THF | Mild and highly selective for iminium ions. Good for a wide range of substrates, including acid-sensitive ones. Safer alternative to NaBH₃CN.[4][7] | Moisture sensitive; less compatible with protic solvents like methanol.[2] |
| α-Picoline-Borane | Pic-BH₃ | Methanol, Water | A stable, less toxic alternative to NaBH₃CN. Effective in various solvents, including water and neat conditions.[20] | May require acidic catalyst (e.g., AcOH) for efficient reaction.[20] |
| Catalytic Hydrogenation | H₂ / Catalyst | Methanol, Ethanol | Often provides very clean reductions with high yields. Can be used for direct and indirect amination.[21] | May reduce other functional groups (alkenes, alkynes, etc.). Requires specialized pressure equipment. |
Table 2: Troubleshooting Guide for Nitrostyrene Reduction
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Insufficient reducing agent | Ensure at least 3-4 equivalents of LiAlH₄ or a large excess (e.g., 7-8 eq.) of NaBH₄ are used.[10][22] |
| Inactive reducing agent | Test hydride reagent on a simple ketone. Store hydrides under inert atmosphere. | |
| Mixture of Products (Oxime, Nitroalkane) | Incomplete reduction | Increase reaction time or temperature (reflux). Monitor by TLC until starting material is consumed.[10] |
| Choice of reductant | For stubborn substrates, LiAlH₄ or Red-Al may be more effective than NaBH₄-based systems.[8][10] | |
| Formation of Dimeric Byproducts | Side reactions during nitrostyrene synthesis | Use milder condensation conditions (e.g., with NH₄OAc) to prepare the nitrostyrene precursor.[8] |
| Dehalogenation of Aryl Halides | Use of strong, non-selective reductants | The NaBH₄/CuCl₂ system is reported to leave aryl halides intact, unlike LiAlH₄.[11][23] |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any experiment.
Protocol 1: One-Pot Reductive Amination of a Ketone using STAB
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 eq.), the desired amine (1.0-1.2 eq.), and an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Imine Formation: Add glacial acetic acid (1.0-2.0 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the stirring solution. The addition may be exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as a salt.[4]
Protocol 2: Reduction of a β-Nitrostyrene using NaBH₄/CuCl₂
-
Setup: In a round-bottom flask, dissolve the substituted β-nitrostyrene (1.0 eq.) in a mixture of Isopropanol (IPA) and water.[22][24]
-
Borohydride Addition: Cool the flask in an ice bath. Slowly and portion-wise, add Sodium Borohydride (NaBH₄) (approx. 7.5 eq.). An exothermic reaction will occur.[24]
-
Catalyst Addition: Once the initial exotherm subsides, add a solution of Copper(II) Chloride (CuCl₂) (0.1 eq.) in a small amount of water dropwise.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction to room temperature. Carefully add an aqueous NaOH solution (e.g., 25%) to basify the mixture and quench any remaining NaBH₄.
-
Extraction & Purification: Separate the phases. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., IPA, DCM). Combine the organic extracts, dry over MgSO₄, and filter. The amine can be isolated by evaporating the solvent or precipitated as its hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in Dioxane or Ether).[11][24]
Visualizations
Workflow & Pathway Diagrams
Caption: Troubleshooting workflow for low yields in reductive amination.
Caption: Competing reaction pathways leading to over-alkylation.
Caption: Decision tree for the purification of phenethylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 9. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
- 10. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. vbn.aau.dk [vbn.aau.dk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Reductive amination - Wikipedia [en.wikipedia.org]
- 22. nabh4.copper.reduction [chemistry.mdma.ch]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing the Purity of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 2-(4-(trifluoromethoxy)phenyl)ethanamine. Our aim is to equip researchers with the necessary information to enhance the purity of their final product, ensuring reliable results in downstream applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Poor Separation and Peak Tailing during Column Chromatography
Question: My synthesized this compound shows significant peak tailing and poor separation on a standard silica gel column. How can I improve this?
Possible Causes:
-
Acid-Base Interactions: The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause irreversible adsorption, leading to low recovery and poor peak shape.[1]
-
Inappropriate Mobile Phase: The polarity of the mobile phase may not be optimized for the separation of the target compound from its impurities.
Solutions:
-
Use of a Basic Modifier: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel, reducing the strong interactions with the target amine.
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica Gel: This type of stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that minimizes interactions with the amine product, often leading to improved peak shape and separation.[1]
-
Basic Alumina: Alumina is a basic stationary phase that can be an effective alternative to silica gel for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography (e.g., using a C18 column) can be a powerful purification method.
Issue 2: Low Yield After Acid-Base Extraction
Question: I am losing a significant amount of my product during the acid-base extraction procedure. What are the likely causes and how can I mitigate this?
Possible Causes:
-
Incomplete Protonation or Deprotonation: The pH of the aqueous phase may not be sufficiently acidic or basic to ensure the complete conversion of the amine to its salt form or vice versa.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult and leading to product loss.
-
Insufficient Extraction: The number of extractions may not be adequate to transfer the product completely from one phase to the other.
Solutions:
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 12) during the final extraction of the free amine.
-
Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking to minimize emulsion formation. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Multiple Extractions: Perform at least three extractions for each step to ensure the complete transfer of the product between the aqueous and organic phases.
Issue 3: Oiling Out During Recrystallization
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I promote crystallization?
Possible Causes:
-
Supersaturation: The solution may be too concentrated, or the cooling rate may be too rapid, leading to the formation of an oil instead of crystals.
-
Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, or its polarity may not be ideal for crystallization.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
Solutions:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help to induce crystallization.
-
Solvent Optimization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For amine salts like the hydrochloride, polar solvents such as ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often effective.
-
Seed Crystals: If a small amount of pure, crystalline material is available, adding a seed crystal to the cooled solution can initiate crystallization.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography or an acid-base extraction, before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound often proceeds via the reduction of 4-(trifluoromethoxy)phenylacetonitrile. Potential impurities include:
-
Unreacted Starting Material: 4-(trifluoromethoxy)phenylacetonitrile.
-
Secondary Amine: Bis(2-(4-(trifluoromethoxy)phenyl)ethyl)amine, formed by the reaction of the primary amine product with the intermediate imine.
-
Tertiary Amine: Tris(2-(4-(trifluoromethoxy)phenyl)ethyl)amine.
-
By-products from the Reducing Agent: For example, if lithium aluminum hydride is used, aluminum salts may be present.
Q2: Which purification method generally provides the highest purity for this compound?
A combination of methods often yields the best results. A typical purification sequence would be:
-
Acid-Base Extraction: To remove neutral and acidic impurities.
-
Column Chromatography: On amine-functionalized silica to separate the primary amine from secondary and tertiary amine by-products.
-
Recrystallization: Of the hydrochloride salt to obtain a highly pure, crystalline solid.
Q3: How can I form the hydrochloride salt of this compound for recrystallization?
Dissolve the purified free amine in a suitable organic solvent like diethyl ether or ethyl acetate. Then, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. The resulting solid hydrochloride salt can then be collected by filtration.
Q4: What is a suitable mobile phase for flash chromatography on amine-functionalized silica?
A good starting point is a gradient of ethyl acetate in hexanes. The polarity of the gradient can be adjusted based on the TLC analysis of the crude product. For more polar impurities, a small percentage of methanol can be added to the ethyl acetate.
Data Presentation
The following table provides a representative comparison of the effectiveness of different purification techniques for enhancing the purity of this compound. The values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Common Challenges |
| Acid-Base Extraction | 80 | 90-95 | 85-95 | Removes neutral and acidic impurities effectively. | Emulsion formation, potential for product loss with improper pH control. |
| Column Chromatography (Amine-Functionalized Silica) | 90 | 95-98 | 70-85 | Good separation of primary, secondary, and tertiary amines. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization (as HCl salt) | 95 | >99 | 60-80 | Yields highly pure crystalline product. | Finding a suitable solvent system can be challenging; "oiling out" can occur. |
| Fractional Distillation (Reduced Pressure) | 85 | 95-97 | 75-90 | Effective for removing non-volatile impurities and by-products with significantly different boiling points. | Requires high vacuum and temperature, potential for thermal degradation of the product. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add 1 M aqueous HCl solution to the separatory funnel, shake gently, and allow the layers to separate. The protonated amine will move to the aqueous layer. Repeat this extraction two more times with fresh 1 M HCl.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Wash Organic Layer (Optional): The original organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate any neutral by-products.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5 M aqueous NaOH solution with stirring until the pH is greater than 12. The free amine will precipitate or form an oily layer.
-
Back Extraction: Add a fresh portion of the organic solvent (e.g., diethyl ether) to the basic aqueous solution in a separatory funnel, shake gently, and separate the layers. The purified free amine will now be in the organic layer. Repeat this extraction two more times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Column Chromatography on Amine-Functionalized Silica Gel
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a dry, non-polar solvent like diethyl ether. Slowly add a solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dissolution: In a clean flask, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent system (e.g., ethanol/ethyl acetate or isopropanol).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
Caption: Recommended workflow for the purification of this compound.
Caption: Decision-making logic for selecting the appropriate purification strategy.
References
Addressing off-target effects of 2-(4-(Trifluoromethoxy)phenyl)ethanamine in cellular assays
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating potential off-target effects of 2-(4-(Trifluoromethoxy)phenyl)ethanamine, hereafter referred to as TFMP-E. The phenethylamine scaffold is present in many biologically active compounds, and understanding potential unintended interactions is crucial for accurate data interpretation.[1][2] This guide addresses common issues encountered in cellular assays and provides standardized protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFMP-E) and what is its primary mode of action?
A1: TFMP-E is a phenethylamine derivative.[1] While its specific primary target is under investigation in many research contexts, compounds with this scaffold are known to interact with a variety of receptors and transporters in the central nervous system, including serotonin and dopamine receptors.[3][4][5] For the purpose of this guide, we will consider its primary target to be a hypothetical G-protein coupled receptor (GPCR), designated "Target-X," involved in neuronal signaling.
Q2: What are off-target effects and why are they a concern with compounds like TFMP-E?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[6] These effects are a significant concern because they can lead to misinterpretation of experimental outcomes, cellular toxicity, and unreliable data.[6] Small molecules can interact with numerous proteins, and identifying these off-target activities is essential for validating that the observed phenotype is a direct result of modulating the intended target.[7]
Q3: I am observing unexpected cytotoxicity in my cell line after treatment with TFMP-E. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentration: Supra-pharmacological concentrations may induce general cellular stress.
-
Off-Target Toxicity: TFMP-E may be interacting with an essential cellular protein, such as an ion channel (e.g., hERG) or a key metabolic enzyme.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve TFMP-E may be causing toxicity at the concentration used.
-
Compound Degradation: The compound may be unstable in your cell culture media, leading to toxic byproducts.[6]
Q4: How can I confirm that the observed cellular response is due to the engagement of Target-X by TFMP-E?
A4: A multi-step validation process is recommended:
-
Use a Negative Control: Synthesize or obtain a structurally similar analog of TFMP-E that is inactive against Target-X.[6] If this analog does not produce the same cellular response, it strengthens the evidence for on-target activity.
-
Orthogonal Approaches: Use a different method to modulate Target-X, such as siRNA or CRISPR-Cas9, to see if it phenocopies the effect of TFMP-E.
-
Counter-Screening: Test TFMP-E in assays for known common off-targets (see Troubleshooting Guide below).
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of TFMP-E to Target-X in a cellular environment.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Signaling Assays (e.g., cAMP, Calcium Flux)
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Aggregation | 1. Visually inspect the media for precipitation after adding TFMP-E. 2. Perform a solubility test in your specific assay buffer. 3. Consider using a different solvent or adding a non-ionic surfactant like Tween-20 (at a low, non-disruptive concentration). |
| Activation of Compensatory Pathways | 1. Perform a time-course experiment to observe the signaling response over time. 2. Use Western blotting to probe for the activation of known alternative signaling pathways. 3. Consider co-treatment with an inhibitor of a suspected compensatory pathway.[6] |
| Off-Target Receptor Activation | 1. Profile TFMP-E against a panel of related GPCRs. 2. Use a specific antagonist for a suspected off-target receptor to see if it blocks the inconsistent signaling. |
Issue 2: Unexpected Decrease in Cell Viability at High Concentrations
| Possible Cause | Troubleshooting Steps |
| hERG Channel Inhibition | 1. Perform a specific hERG channel assay (e.g., automated patch-clamp). 2. Compare the IC50 for cytotoxicity with the IC50 for hERG inhibition. A close correlation suggests this is a likely cause. |
| Induction of Oxidative Stress | 1. Measure the levels of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA). 2. Test if the cytotoxicity can be rescued by co-treatment with an antioxidant like N-acetylcysteine (NAC). |
| Mitochondrial Toxicity | 1. Assess mitochondrial membrane potential using a dye like TMRE or JC-1. 2. Measure cellular oxygen consumption rates (OCR) using a Seahorse analyzer. |
| Vehicle Toxicity | 1. Run a vehicle control titration to determine the maximum tolerated solvent concentration for your cell line.[6] |
Quantitative Data Summary
The following tables summarize hypothetical selectivity and cytotoxicity data for TFMP-E.
Table 1: Pharmacological Profile of TFMP-E
| Target | Assay Type | IC50 / EC50 (nM) |
| Target-X (Primary) | cAMP Accumulation | 50 |
| Sigma-1 Receptor | Radioligand Binding | 1,200 |
| hERG Channel | Patch Clamp | 8,500 |
| Dopamine Transporter (DAT) | Uptake Assay | > 10,000 |
| Serotonin Transporter (SERT) | Uptake Assay | > 10,000 |
Table 2: Cytotoxicity Profile of TFMP-E in HEK293 and HepG2 Cells
| Cell Line | Assay Type | Time Point | IC50 (µM) |
| HEK293 | CellTiter-Glo® | 48 hours | 15.2 |
| HepG2 | MTT | 48 hours | 21.8 |
Experimental Protocols
Protocol 1: Cellular Cytotoxicity Assessment using CellTiter-Glo®
Objective: To determine the concentration-dependent effect of TFMP-E on cell viability.
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293) in a 96-well, white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of TFMP-E in a suitable solvent (e.g., DMSO). Further dilute these concentrations into the complete growth medium. The final solvent concentration should be ≤0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TFMP-E or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[8]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[8]
-
-
Data Analysis: Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[8]
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay
Objective: To assess whether TFMP-E induces oxidative stress in cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at an appropriate density. Incubate for 24 hours.
-
Cell Treatment: Treat cells with TFMP-E at various concentrations (e.g., 1x, 5x, and 10x the EC50 for Target-X) and a vehicle control. Include a positive control (e.g., 100 µM H2O2). Incubate for a relevant period (e.g., 6-24 hours).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS back to each well. Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target pathways of TFMP-E.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Decision workflow for investigating TFMP-E cytotoxicity.
Logical Relationship for Data Interpretation
Caption: Logical flow for confirming on-target effects.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Modifying experimental protocols for use with 2-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride salt
Welcome to the technical support center for 2-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
A1: For long-term stability, the solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A temperature of 2-8°C is recommended. The compound is a crystalline solid and is generally stable under these conditions.[1]
Q2: In which solvents is this compound soluble?
A2: As a hydrochloride salt, this compound hydrochloride is expected to be soluble in water and polar organic solvents such as methanol and ethanol.[2] Its solubility in nonpolar organic solvents like hexane or toluene is likely to be poor.[2] For biological assays, it is advisable to prepare stock solutions in a suitable polar solvent like DMSO or ethanol and then dilute further with aqueous buffers.
Q3: What are the primary stability concerns when working with this compound in solution?
A3: Phenethylamine derivatives in solution can be susceptible to oxidation and degradation.[3] Exposure to air, light, and non-neutral pH can accelerate these processes. The trifluoromethoxy group generally enhances metabolic stability.[4] It is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: Do I need to convert the hydrochloride salt to the free base for my experiment?
A4: This depends on the specific requirements of your experiment. For many biological assays conducted in buffered solutions, the salt form can be used directly as the buffer will maintain the appropriate pH. However, for certain organic reactions where the free amine is required as a nucleophile, neutralization will be necessary.[5]
Q5: What are the potential biological targets of this compound?
A5: The this compound scaffold is a phenethylamine derivative. Compounds with this core structure are known to interact with monoamine neurotransmitter systems.[6] Potential targets could include receptors and transporters for dopamine, norepinephrine, and serotonin.[6] The trifluoromethoxy substituent can influence potency, selectivity, and pharmacokinetic properties.[4]
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| High Concentration | The desired concentration may exceed the compound's solubility limit in the specific buffer. Try preparing a more concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Incorrect pH | The pH of the buffer can affect the ionization state and solubility of the amine. While the hydrochloride salt enhances aqueous solubility, extreme pH values might lead to precipitation. Ensure your buffer's pH is within a suitable range (typically 6-8) for stability.[3] |
| Buffer Composition | Components of the buffer (e.g., high salt concentrations) might interact with the compound and reduce its solubility. If possible, test solubility in simpler buffer systems. |
Problem 2: Inconsistent or Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | As a phenethylamine derivative, the compound may degrade in solution over time, especially if exposed to light or non-optimal temperatures.[3] Prepare fresh dilutions from a frozen stock solution for each experiment. Protect solutions from light by using amber vials or covering them with foil. |
| Interaction with Assay Components | The compound may interact with components of the cell culture medium or assay reagents. Run control experiments without cells to check for any direct interactions that might affect readout (e.g., fluorescence quenching). |
| pH Shift in Media | Although a salt, adding a high concentration of the compound could slightly alter the pH of a poorly buffered cell culture medium. Ensure your medium is adequately buffered to maintain physiological pH. |
| Cell Health and Density | Variations in cell seeding density, passage number, or overall cell health can lead to inconsistent results. Standardize your cell culture and seeding protocols. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of the free amine is 205.18 g/mol ; however, you should use the molecular weight of the hydrochloride salt if provided by the supplier, or calculate it (approx. 241.64 g/mol ).
-
Weigh the calculated amount of the compound using an analytical balance in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Cell-Based Cytotoxicity Assay
This protocol outlines a general workflow for assessing the cytotoxicity of the compound using a commercially available assay kit (e.g., MTT, MTS, or a lactate dehydrogenase (LDH) release assay).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Commercial cytotoxicity assay kit
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions. This typically involves adding a reagent to each well and incubating for a specific period.
-
Data Acquisition: Measure the absorbance or fluorescence using a multi-well plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration relative to the controls.
Visualizations
Caption: Workflow for a typical cell-based cytotoxicity assay.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Buy 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride (EVT-2606339) | 2044706-96-7 [evitachem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Monoamine Releasing Potency: Amphetamine vs. 2-(4-(Trifluoromethoxy)phenyl)ethanamine
A detailed comparison of the monoamine releasing potency of the well-characterized psychostimulant amphetamine is presented below. Despite a comprehensive search of scientific literature, no published experimental data on the monoamine releasing potency for 2-(4-(trifluoromethoxy)phenyl)ethanamine could be located. Therefore, a direct quantitative comparison is not possible at this time. This guide provides data for amphetamine as a benchmark and outlines the standard experimental protocols used to determine such potencies, which could be applied to this compound in future research.
Introduction to Monoamine Releasers
Monoamine releasing agents are compounds that promote the release of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. Amphetamine is a classic example of a potent monoamine releaser, primarily acting on the dopamine and norepinephrine systems. These agents typically interact with monoamine transporters (DAT, NET, and SERT) to induce a reverse transport of the neurotransmitters.
Quantitative Comparison of Monoamine Releasing Potency
The potency of a monoamine releaser is typically quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the compound required to elicit 50% of the maximal release of a specific monoamine. A lower EC50 value indicates a higher potency.
Table 1: In Vitro Monoamine Releasing Potency of (+)-Amphetamine
| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| (+)-Amphetamine | 24.8 | 7.2 | 3460 |
Data represents typical values from in vitro studies using rat brain synaptosomes and may vary depending on experimental conditions.
As the data for this compound is not available, a direct comparison cannot be made. Amphetamine demonstrates a clear preference for releasing dopamine and norepinephrine over serotonin, as indicated by its significantly lower EC50 values for DA and NE.
Signaling Pathway of Monoamine Release by Amphetamine
Amphetamine and similar releasing agents exert their effects through a complex interaction with monoamine transporters and vesicular storage systems within the presynaptic neuron. The diagram below illustrates the generally accepted mechanism of action.
Caption: Mechanism of amphetamine-induced dopamine release.
Experimental Protocols
The determination of monoamine releasing potency is typically conducted through in vitro assays using synaptosomes or cultured cells expressing the specific monoamine transporters.
In Vitro Monoamine Release Assay Using Synaptosomes
This method provides a robust model for studying neurotransmitter release from isolated nerve terminals.
1. Tissue Preparation and Synaptosome Isolation:
- Brain regions rich in the desired monoamine are dissected from rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
- The tissue is homogenized in a buffered sucrose solution.
- Synaptosomes are isolated from the homogenate through differential centrifugation.
2. Radiolabeling of Monoamine Stores:
- The isolated synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
- The radiolabeled neurotransmitter is taken up into the synaptosomes and stored in synaptic vesicles.
3. Superfusion and Sample Collection:
- The radiolabeled synaptosomes are placed in a superfusion apparatus.
- A physiological buffer is continuously passed over the synaptosomes to establish a stable baseline of spontaneous neurotransmitter release.
- Fractions of the superfusate are collected at regular intervals.
4. Drug Application and Data Acquisition:
- The test compound (e.g., this compound or amphetamine) is introduced into the superfusion buffer at various concentrations.
- The amount of radioactivity in the collected fractions is quantified using liquid scintillation counting. An increase in radioactivity above the baseline indicates monoamine release.
5. Data Analysis:
- The radioactivity in each fraction is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the experiment.
- Concentration-response curves are generated by plotting the amount of release against the concentration of the test compound.
- The EC50 value is determined from the concentration-response curve using non-linear regression analysis.
The following diagram outlines the general workflow for this experimental procedure.
Caption: Workflow for in vitro monoamine release assay.
Conclusion
While a direct comparison of the monoamine releasing potency of this compound and amphetamine is not feasible due to the absence of experimental data for the former, this guide provides the established potency of amphetamine as a reference standard. The detailed experimental protocols described herein offer a clear pathway for researchers to determine the monoamine releasing profile of this compound and other novel compounds, enabling future comparative analyses. Such studies are crucial for understanding the structure-activity relationships of new psychoactive substances and for the development of novel therapeutics targeting the monoamine systems.
Comparative Guide to the Structure-Activity Relationship of 2-(4-Trifluoromethoxy)phenyl)ethanamine and its Analogs for Dopamine D2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-(trifluoromethoxy)phenyl)ethanamine and its analogs, focusing on their structure-activity relationship (SAR) as it pertains to dopamine D2 receptor binding. The information presented herein is intended to guide the design and development of novel therapeutic agents targeting the dopaminergic system.
Introduction
Phenethylamine and its derivatives are a well-established class of compounds with significant activity within the central nervous system. Modifications to the basic phenethylamine scaffold can dramatically alter their pharmacological profile, including their affinity and selectivity for various neurotransmitter receptors. This guide specifically examines the impact of substitutions at the 4-position of the phenyl ring and on the terminal amine of the ethylamine side chain, with a focus on the electron-withdrawing trifluoromethoxy group. Understanding these SARs is crucial for optimizing ligand-receptor interactions and achieving desired therapeutic effects. The primary biological target discussed is the dopamine D2 receptor, a key player in numerous neurological and psychiatric conditions.
Data Presentation
The following table summarizes the in vitro binding affinities of a series of phenethylamine analogs for the dopamine D2 receptor. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of a compound's potency in displacing a radiolabeled ligand from the receptor.
| Compound ID | R (Phenyl Ring Position 4) | R' (Amine) | Dopamine D2 Receptor Affinity (Ki or IC50, nM) | Reference |
| 1 | -OCF3 | -H | Data not available | - |
| 2 | -H | -H | 1230 (IC50) | [1] |
| 3 | -F | -H | Data not available | - |
| 4 | -Cl | -H | Data not available | - |
| 5 | -CH3 | -H | Data not available | - |
| 6 | -OCH3 | -H | Data not available | - |
| 7 | -H | -CH3 | 1090 (IC50) | [1] |
| 8 | -H | -CH2CH3 | 878.5 (IC50) | [1] |
| 9 | -H | -CH2CH2CH3 | 360.5 (IC50) | [1] |
Structure-Activity Relationship Analysis
Based on the available data for related phenethylamine derivatives, several trends in the structure-activity relationship for dopamine D2 receptor binding can be inferred:
-
Substitution on the Phenyl Ring: The nature of the substituent at the 4-position of the phenyl ring significantly influences activity. Electron-withdrawing groups, such as the trifluoromethoxy group, are of particular interest. While specific data for the -OCF3 group is lacking, studies on other fluorinated phenethylamines suggest that fluorine substitution can modulate psychoactivity, with effects ranging from loss to enhancement of potency.[2] The high electronegativity of the trifluoromethoxy group is expected to alter the electronic properties of the aromatic ring, potentially influencing its interaction with the receptor binding pocket.
-
Substitution on the Amine Group: N-alkylation of the primary amine can impact receptor affinity and selectivity. For dopamine transporter inhibitors, increasing the alkyl chain length from methyl to propyl on the amine of the parent phenethylamine (compounds 7-9) leads to a progressive increase in inhibitory potency.[1] A similar trend has been observed for N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives at the D2 receptor, where N-ethyl and N-n-propyl substitution enhanced D2 binding affinity.[3] This suggests that a hydrophobic pocket may exist in the receptor that can accommodate these alkyl groups, leading to enhanced binding.
Experimental Protocols
Synthesis of this compound
A general synthetic route to 2-phenylethylamines involves the reduction of a corresponding phenylacetonitrile or the reductive amination of a phenylacetaldehyde. A plausible synthesis for this compound is outlined below:
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile 4-(Trifluoromethoxy)benzaldehyde is reacted with sodium cyanide in an aqueous solution to form the corresponding cyanohydrin, which is then dehydrated to yield 4-(trifluoromethoxy)phenylacetonitrile.
Step 2: Reduction to this compound The nitrile group of 4-(trifluoromethoxy)phenylacetonitrile is then reduced to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd-C) catalyst.
Dopamine D2 Receptor Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of unlabeled test compounds for the dopamine D2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
1. Preparation of D2 Receptor Membranes:
-
Membranes are prepared from cells or tissues expressing the dopamine D2 receptor (e.g., CHO cells stably expressing the human D2 receptor or rat striatal tissue).
-
The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
2. Incubation:
-
In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5] Activation of the D2 receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Conclusion
The structure-activity relationship of this compound and its analogs at the dopamine D2 receptor is a promising area for the development of novel CNS-active agents. While direct experimental data for the title compound is limited, analysis of related phenethylamine derivatives suggests that both substitutions on the phenyl ring and the amine group are critical for modulating receptor affinity. The electron-withdrawing nature of the trifluoromethoxy group is expected to significantly influence the pharmacological profile. Further synthesis and comprehensive pharmacological evaluation of a focused library of analogs are necessary to fully elucidate the SAR and to identify lead compounds with optimal potency and selectivity for the dopamine D2 receptor. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-(Trifluoromethoxy)phenyl)ethanamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of analytical methodologies for the detection and quantification of 2-(4-(Trifluoromethoxy)phenyl)ethanamine. While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, this document outlines a robust framework for such a comparison. The methodologies and performance data presented are based on established analytical techniques for structurally related phenethylamine compounds.[1] The primary analytical methods compared are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results across different techniques, laboratories, or instruments.[2] This process is essential for data integrity, regulatory compliance, and the successful transfer of analytical methods.[3]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of phenethylamine compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[4]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 92-108% | 95-105% |
| Precision (% RSD) | < 15% | < 15% | < 10% |
| Limit of Detection (LOD) | 5-10 ng/mL | 1 ng/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 15-30 ng/mL | 3 ng/mL | 0.3-3 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Moderate | High |
| Need for Derivatization | Often | Usually | Not typically required |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar amine compounds and may require optimization for this compound.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to the weak UV absorption of many phenethylamines, pre-column derivatization is often employed to enhance detection.[5]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for a naphthalenesulfonyl chloride derivative).[5]
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample or standard, add 200 µL of a borate buffer (pH 9.5).
-
Add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL 2-naphthalenesulfonyl chloride in acetonitrile).[5]
-
Vortex the mixture and incubate at 60°C for 30 minutes.[5]
-
Cool the mixture and add a quenching solution (e.g., 1 M Sodium Hydroxide).[5]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is typically necessary for the GC-MS analysis of polar amines to improve volatility and chromatographic peak shape.[6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient, for example, starting at 100°C and ramping to 280°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[4]
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA)).[7][8]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.[7]
-
Cool the sample to room temperature before injection.
-
Protocol 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for bioanalytical applications due to its high sensitivity and selectivity, typically without the need for derivatization.[4][9]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water with 5 mM ammonium acetate) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[9][11]
-
Flow Rate: 0.3-0.5 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.[4]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[4][12] This involves selecting a precursor ion for the analyte and one or more of its characteristic product ions.
-
Sample Preparation: Sample preparation can range from a simple "dilute-and-shoot" approach to more extensive cleanup methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction, depending on the complexity of the sample matrix.[4][10][12]
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice of analytical method for the detection of this compound will depend on the specific requirements of the study. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.[9] GC-MS provides a robust alternative, particularly with appropriate derivatization to enhance analyte performance.[7] HPLC-UV, when coupled with derivatization, can be a cost-effective option for routine analysis where high sensitivity is not the primary concern.[5] A thorough cross-validation as outlined is crucial to ensure the interchangeability and reliability of data generated by different methods.[2]
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparative Neurotoxicity of Fluorinated Phenethylamines: A Guide for Researchers
A detailed examination of the neurotoxic potential of fluorinated phenethylamine derivatives, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.
The introduction of fluorine into the phenethylamine structure significantly alters its pharmacological and toxicological profile. This guide offers a comparative analysis of the neurotoxicity of common fluorinated phenethylamines, including 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), 4-fluoroamphetamine (4-FA), 2-fluoromethamphetamine (2-FMA), 3-fluoromethamphetamine (3-FMA), and 4-fluoromethamphetamine (4-FMA). The data presented is compiled from in vitro and in vivo studies to provide a comprehensive resource for understanding the structure-activity relationships that dictate their neurotoxic effects.
Key Findings
Fluorination position plays a critical role in determining the neurotoxic potential of phenethylamines. Generally, compounds with greater potency for serotonin (5-HT) release and reuptake inhibition, such as 4-FA and potentially 4-FMA, are associated with a higher risk of serotonergic neurotoxicity. Conversely, compounds with a preference for dopamine (DA) and norepinephrine (NE) systems, like 2-FA and 3-FA, may pose a greater risk to dopaminergic neurons, particularly at high doses. The addition of a methyl group to the amine, creating the methamphetamine analogues, can further potentiate these effects.
Data Presentation
In Vitro Monoamine Transporter Inhibition
The interaction of fluorinated phenethylamines with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a key determinant of their neurochemical effects and neurotoxic potential. The half-maximal inhibitory concentrations (IC₅₀) provide a measure of their potency in blocking neurotransmitter reuptake.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
| 2-Fluoroamphetamine (2-FA) | 270 | 43 | 1845 |
| 3-Fluoroamphetamine (3-FA) | Potent Releaser | Potent Releaser | Weaker Releaser |
| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800[1] |
| 4-Chloromethcathinone | 1.6 µM | 0.43 µM | 0.5 µM |
| 4-Fluoromethylcathinone | 6.6 µM | 0.08 µM | 5.1 µM |
Note: Specific IC₅₀ values for 3-FA, 2-FMA, 3-FMA, and 4-FMA are not consistently available in the public domain. Qualitative descriptions indicate 3-FA is a potent dopamine and norepinephrine releaser with weaker effects on serotonin.[1] Para-halogenation generally increases the potency for serotonin uptake inhibition.[2]
In Vivo Neurotransmitter Changes
In vivo studies provide crucial information on the effects of these compounds on extracellular neurotransmitter levels and long-term depletion, which are hallmarks of neurotoxicity.
| Compound | Dopamine (DA) Release | Serotonin (5-HT) Release | Long-term DA Depletion | Long-term 5-HT Depletion |
| 3-Fluoroamphetamine (3-FA) | Significant Increase | Moderate Increase | Data not available | Data not available |
| 4-Fluoroamphetamine (4-FA) | Moderate Increase | Significant Increase | Not observed | Not observed[3] |
| 3-Fluoromethamphetamine (3-FMA) | Significant Increase | Data not available | Comparable to Methamphetamine[4] | Data not available |
Note: This table is a summary of available data. Direct comparative studies for all compounds are limited. A study on rats showed that 4-FA administration increased dopamine levels by 300% and serotonin levels by 30%.[5] 3-FMA has been shown to cause significant dopaminergic impairments, including decreased dopamine levels and reduced expression of tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2), with effects comparable to methamphetamine.[4]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This in vitro assay determines the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of fluorinated phenethylamines at hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for hNET), and [³H]citalopram (for hSERT).
-
Test compounds (fluorinated phenethylamines) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are prepared from the transfected HEK293 cells.
-
Aliquots of the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]
In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique measures real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To quantify the effects of fluorinated phenethylamines on dopamine and serotonin release in brain regions such as the nucleus accumbens or striatum.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Experimental animals (e.g., rats, mice).
Procedure:
-
Animals are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region.
-
After a recovery period, the microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate samples are collected at regular intervals before and after administration of the test compound.
-
The concentrations of dopamine and serotonin in the dialysate samples are quantified using HPLC-ECD.
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.
Assessment of Neurotransmitter Depletion
This post-mortem analysis quantifies the long-term effects of drug administration on brain monoamine levels.
Objective: To determine if administration of fluorinated phenethylamines leads to a persistent reduction in dopamine and serotonin content in brain tissue.
Procedure:
-
Animals are administered the test compound according to a specific dosing regimen.
-
After a set withdrawal period (e.g., 7 days), the animals are euthanized, and their brains are rapidly removed and dissected.
-
Specific brain regions (e.g., striatum, hippocampus) are homogenized in an appropriate buffer.
-
The concentrations of dopamine, serotonin, and their metabolites are determined using HPLC-ECD.
-
The neurotransmitter levels in the drug-treated group are compared to those in a vehicle-treated control group to assess for depletion.
Mandatory Visualizations
Caption: Dopaminergic signaling pathway affected by fluorinated phenethylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the In Vivo Effects of 2-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo effects of the novel compound 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a series of established experimental protocols and comparative data from well-characterized control compounds. This approach will enable researchers to effectively characterize the pharmacological profile of this compound, which is presumed to act as a monoamine releasing agent based on its structural similarity to other phenethylamines.
Introduction
This compound is a phenethylamine derivative with potential psychoactive and therapeutic properties. Its structural features suggest a possible interaction with monoamine transporters, leading to the release of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE). To elucidate its precise mechanism of action and potential therapeutic utility, a thorough in vivo characterization is essential. This guide proposes a series of experiments comparing the effects of this compound with a panel of control compounds representing distinct classes of monoamine releasing agents (MRAs).
Control Compounds:
-
d-Amphetamine: A potent norepinephrine-dopamine releasing agent (NDRA), serving as a positive control for psychostimulant effects.
-
Fenfluramine: A selective serotonin releasing agent (SRA), used to assess serotonergic activity.
-
Saline: A negative control to establish baseline responses.
Key In Vivo Validation Experiments
To comprehensively assess the in vivo effects of this compound, a multi-faceted approach is recommended, incorporating neurochemical and behavioral assays.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial information about the compound's ability to induce monoamine release.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are to be used.
-
Surgical Implantation: Under anesthesia, guide cannulas for microdialysis probes are stereotaxically implanted into the nucleus accumbens (for dopamine) and striatum (for serotonin). Animals are allowed to recover for at least 48 hours post-surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Baseline Collection: After a stabilization period of at least 2 hours, baseline dialysate samples are collected every 20 minutes for at least 60 minutes.
-
Drug Administration: this compound, d-amphetamine, fenfluramine, or saline is administered via intraperitoneal (i.p.) injection.
-
Sample Collection: Dialysate samples are collected every 20 minutes for at least 3 hours post-injection.
-
Neurochemical Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Data Presentation:
The results should be expressed as a percentage change from the baseline neurotransmitter concentration.
Table 1: Comparative Effects on Extracellular Dopamine and Serotonin Levels
| Compound | Dose (mg/kg, i.p.) | Peak Dopamine Increase (%) | Peak Serotonin Increase (%) |
| This compound | To be determined | Experimental Data | Experimental Data |
| d-Amphetamine | 2.0 | ~400-800%[1][2] | Minimal |
| Fenfluramine | 10.0 | Minimal | ~500-1000% |
| Saline | - | No significant change | No significant change |
Locomotor Activity Assay
This behavioral test assesses the stimulant or depressant effects of a compound on spontaneous movement. Monoamine releasing agents typically induce hyperlocomotion.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (20-25g) are to be used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the experiment. On the day prior to testing, each mouse is placed in the open-field arena for 30 minutes to habituate to the environment.
-
Drug Administration: this compound, d-amphetamine, fenfluramine, or saline is administered (i.p.).
-
Data Collection: Immediately after injection, mice are placed in the center of the open-field arena, and locomotor activity is recorded for 60-120 minutes in 5-minute bins.
-
Parameters Measured: Total distance traveled, horizontal activity, and vertical activity (rearing).
Data Presentation:
The data should be presented as the total distance traveled over the entire session and as a time-course of activity.
Table 2: Comparative Effects on Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (cm/60 min) |
| This compound | To be determined | Experimental Data |
| d-Amphetamine | 2.0 | Significant Increase[3][4] |
| Fenfluramine | 10.0 | Variable (may decrease or have minimal effect) |
| Saline | - | Baseline Activity |
Body Temperature Measurement
Changes in core body temperature are a common physiological effect of monoamine releasing agents. Serotonergic agents, in particular, can induce hyperthermia or hypothermia depending on the ambient temperature.[5][6][7]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are to be used.
-
Temperature Measurement: Core body temperature is measured using a rectal probe or implantable telemetry device.
-
Acclimation: Animals are acclimated to the experimental conditions and handling for several days before the study.
-
Baseline Measurement: Baseline body temperature is recorded before drug administration.
-
Drug Administration: this compound, d-amphetamine, fenfluramine, or saline is administered (i.p.).
-
Data Collection: Body temperature is measured at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after drug administration. The experiment should be conducted at a controlled ambient temperature (e.g., 22°C).
Data Presentation:
The results should be presented as the change in body temperature from baseline.
Table 3: Comparative Effects on Core Body Temperature
| Compound | Dose (mg/kg, i.p.) | Peak Change in Body Temperature (°C) |
| This compound | To be determined | Experimental Data |
| d-Amphetamine | 2.0 | Increase |
| Fenfluramine | 10.0 | Variable (can be hyper- or hypothermic)[5][6][7] |
| Saline | - | No significant change |
Visualizing Pathways and Workflows
To further clarify the proposed research, the following diagrams illustrate the presumed signaling pathway of a monoamine releasing agent and the experimental workflow.
Caption: Presumed signaling pathway of a monoamine releasing agent.
Caption: Proposed in vivo experimental workflow.
Conclusion
By following the outlined experimental protocols and utilizing the provided comparative data from well-characterized control compounds, researchers can systematically investigate the in vivo effects of this compound. This approach will facilitate a comprehensive understanding of its pharmacological profile, including its potential as a monoamine releasing agent, and provide a solid foundation for further drug development efforts.
References
- 1. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Fenfluramine-induced hypothermia is associated with cutaneous dilation in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambient temperature modulation of fenfluramine-induced thermogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of fenfluramine at different ambient temperatures produces different core temperature and 5-HT neurotoxicity profiles [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 2-(4-(Trifluoromethoxy)phenyl)ethanamine Against Known Monoamine Reuptake Inhibitors: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the efficacy of 2-(4-(Trifluoromethoxy)phenyl)ethanamine as a monoamine reuptake inhibitor. Therefore, a direct quantitative comparison with known inhibitors is not currently possible. The following guide is presented as a template to illustrate how such a comparison would be structured and the types of data and methodologies that would be required. The data presented for the illustrative compound, 4-Fluoroamphetamine (a structurally related compound), and established monoamine reuptake inhibitors are based on existing literature.
Introduction
This compound is a substituted phenethylamine derivative.[1] Its structural similarity to known monoamine modulators suggests potential activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] Monoamine reuptake inhibitors are a cornerstone in the treatment of various neuropsychiatric disorders, including depression and anxiety, by increasing the synaptic availability of these key neurotransmitters.[3][4] This guide provides a framework for evaluating the efficacy of novel compounds like this compound against established benchmarks in the field.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of monoamine transporters are essential. The following table is a template populated with illustrative data for 4-Fluoroamphetamine and well-characterized monoamine reuptake inhibitors: Fluoxetine (an SSRI), Venlafaxine (an SNRI), and Bupropion (an NDRI).
Table 1: Comparative Monoamine Transporter Affinity and Potency
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4-Fluoroamphetamine (Illustrative) | 770[5] | 420[5] | 6800[5] |
| Fluoxetine | 2990 | 950 | 26 |
| Venlafaxine | 4800 | 2500 | 82 |
| Bupropion | 526 | 52,600 | >100,000 |
Note: Lower IC50 values indicate greater potency. The data for Fluoxetine, Venlafaxine, and Bupropion are representative values from various pharmacological studies.
Experimental Protocols
The determination of a compound's efficacy as a monoamine reuptake inhibitor relies on standardized in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for SERT, NET, and DAT.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional potency of a compound in blocking the reuptake of a neurotransmitter into cells expressing the target transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for SERT, NET, and DAT function.
Methodology:
-
Cell Culture: Cultured cells stably expressing the transporter of interest are used.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) is added to initiate uptake.
-
Termination of Uptake: After a specific incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizations
Signaling Pathway
References
Comparative Analysis of the Behavioral Effects of 2-(4-(Trifluoromethoxy)phenyl)ethanamine and Structurally Related Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential behavioral effects of 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Due to a lack of direct experimental data on this specific compound, this report leverages findings from structurally similar substituted phenethylamines to infer its likely pharmacological profile and behavioral outcomes. The information is intended to guide future research and drug development efforts.
Substituted phenethylamines are a broad class of compounds known for their diverse psychoactive effects, which can range from stimulant to hallucinogenic and entactogenic.[1] These effects are primarily mediated by their interaction with monoamine neurotransmitter systems, particularly serotonin receptors.[2][3][4]
Predicted Behavioral Effects and Comparative Compounds
Based on its structural similarity to other trifluoromethyl- and methoxy-substituted phenethylamines, this compound is predicted to exhibit psychoactive properties, likely interacting with serotonergic systems. The trifluoromethoxy group at the 4-position of the phenyl ring is expected to influence its potency and receptor binding profile.
For comparison, this guide will focus on data from the following compounds:
-
2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine): A potent psychedelic phenethylamine that also contains a trifluoromethyl group.
-
Fenfluramine (N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine): A phenethylamine derivative with known effects on the serotonergic system.
-
2-Cl-4,5-MDMA: A phenethylamine analog with characterized effects on locomotor activity.
Comparative Quantitative Data
The following table summarizes key quantitative data from studies on comparator phenethylamine derivatives. This data can serve as a benchmark for designing and interpreting future studies on this compound.
| Compound | Behavioral Assay | Key Findings | Reference |
| 2C-TFM | 5-HT2A/2C Receptor Binding | Ki of 74.5 nM | [2] |
| Human Psychedelic Dose | 3 to 6 mg | [2] | |
| Fenfluramine | Drug Discrimination (LSD-trained rats) | Produced intermediate responding between saline and LSD | [5] |
| 2-Cl-4,5-MDMA | Locomotor Activity (Rats) | Stimulated locomotor activity and induced stereotypies | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of behavioral studies. Below are summaries of standard experimental protocols used to assess the behavioral effects of novel psychoactive compounds.
Locomotor Activity Assessment
This experiment evaluates the effects of a compound on general motor activity.
-
Subjects: Male mice or rats are commonly used.
-
Apparatus: An open-field arena, often equipped with automated photobeam tracking systems to record movement.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Animals are administered the test compound or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Immediately after injection, each animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration, typically 30 to 60 minutes.
-
Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors (e.g., repetitive sniffing, head weaving).[6]
-
Drug Discrimination Studies
This paradigm is used to assess the subjective effects of a drug by training animals to recognize and respond to its internal cues.[7][8]
-
Subjects: Rats or monkeys are typically used.
-
Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Procedure:
-
Training Phase: Animals are trained to press one lever after receiving a known drug (e.g., methamphetamine or LSD) and the other lever after receiving a vehicle (e.g., saline). Correct lever presses are rewarded with a food pellet. This continues until the animals reliably press the correct lever.[5][9][10]
-
Testing Phase: Once trained, animals are administered the test compound at various doses. The lever they choose to press indicates whether the subjective effects of the test compound are similar to the training drug.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. Full substitution occurs when the majority of responses are on the drug-associated lever.
-
Visualizations
Experimental Workflow for Locomotor Activity
Caption: Workflow for assessing locomotor activity.
Experimental Workflow for Drug Discrimination
Caption: Workflow for drug discrimination studies.
Hypothesized Signaling Pathway
Based on the pharmacology of related phenethylamines, this compound is likely to act as an agonist at serotonin 5-HT2A receptors, which are Gq/11-coupled G protein-coupled receptors (GPCRs).[2][4][11]
Caption: Hypothesized 5-HT2A receptor signaling pathway.
Conclusion
While direct experimental data on the behavioral effects of this compound is currently unavailable, a comparative analysis with structurally related compounds provides a valuable framework for predicting its pharmacological profile. It is hypothesized that this compound will exhibit psychoactive effects, likely mediated by agonist activity at serotonin 5-HT2A receptors. The experimental protocols and comparative data presented in this guide are intended to facilitate future research to rigorously characterize the behavioral pharmacology of this novel compound. Such studies are essential for understanding its potential therapeutic applications and abuse liability.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2C-TFM - Wikipedia [en.wikipedia.org]
- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug discrimination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug discrimination in methamphetamine-trained monkeys: effects of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine and Its Para-Substituted Isomers for Researchers
This guide offers a detailed side-by-side comparison of 2-(4-(trifluoromethoxy)phenyl)ethanamine and its para-substituted isomers, tailored for researchers, scientists, and professionals in drug development. The following sections provide a comparative analysis of their synthesis, physicochemical properties, and pharmacological activities, supported by experimental data and methodologies.
Introduction to Substituted Phenethylamines
Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. Many of these compounds are psychoactive and exert their effects by modulating monoamine neurotransmitter systems.[1][2] The nature and position of substituents on the phenyl ring significantly influence their pharmacological profiles, including their affinity for various receptors and transporters. This guide focuses on para-substituted isomers of 2-phenylethanamine, with a particular emphasis on the effects of the trifluoromethoxy group compared to other substituents.
Physicochemical Properties
The substitution at the para-position of the phenyl ring influences key physicochemical properties such as molecular weight, boiling point, and pKa. These properties, in turn, can affect the pharmacokinetic and pharmacodynamic characteristics of the compounds. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are of particular interest in medicinal chemistry for their ability to enhance metabolic stability and membrane permeability.[3][4][5]
| Compound Name | Para-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| 2-Phenylethanamine | -H | C₈H₁₁N | 121.18 | 197-198 | 9.79[6] |
| This compound | -OCF₃ | C₉H₁₀F₃NO | 205.18[7] | 211[7] | 9.60±0.10[7] |
| 2-(4-(Trifluoromethyl)phenyl)ethylamine | -CF₃ | C₉H₁₀F₃N | 189.18[8] | 191/15 mmHg | ~9.6 |
| 2-(4-Methoxyphenyl)ethylamine | -OCH₃ | C₉H₁₃NO | 151.21[9] | 116-118/10 mmHg | ~10.2 |
| 2-(4-Chlorophenyl)ethylamine | -Cl | C₈H₁₀ClN | 155.62[10] | 60-65/0.1 mmHg[11] | ~9.6 |
| 2-(4-Fluorophenyl)ethylamine | -F | C₈H₁₀FN | 139.17 | 84-86/15 mmHg | ~9.6 |
| 2-(4-Bromophenyl)ethylamine | -Br | C₈H₁₀BrN | 199.08 | 100-102/3 mmHg | ~9.6 |
| 2-(4-Aminophenyl)ethylamine | -NH₂ | C₈H₁₂N₂ | 136.19[12] | 145/10 mmHg | ~4.8 (aromatic amine), ~10.3 (aliphatic amine) |
Synthesis Overview
The synthesis of these para-substituted phenethylamines generally involves common organic chemistry reactions. For instance, 2-(4-trifluoromethylphenyl)ethylamine can be synthesized from p-trifluoromethylphenylacetonitrile via reduction.[13] Similarly, 2-(4-methoxyphenyl)ethylamine can be prepared from 4'-methoxyacetophenone.[14] The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various 2-arylethylamines, including the 4-fluoro, 4-chloro, 4-bromo, and 4-methoxy derivatives, has also been described, highlighting a versatile method for their derivatization.[15]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 15. mdpi.com [mdpi.com]
Independent Verification of the Synthesis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for the preparation of 2-(4-(trifluoromethoxy)phenyl)ethanamine, a key intermediate in the development of novel therapeutics. The following sections detail experimental protocols, present comparative data on reaction efficiency, and illustrate relevant biological pathways and experimental workflows.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the reduction of 4-(trifluoromethoxy)phenylacetonitrile. Alternative strategies, such as reductive amination of a corresponding aldehyde or synthesis from a styrene precursor, offer different advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Table 1: Comparison of Synthetic Routes to this compound
| Method | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Nitrile Reduction (Ammonia/Methanol) | 4-(Trifluoromethoxy)phenylacetonitrile | Ammonia, Methanol, H₂ | 80.0 - 86.7[1] | >98 | High yield, readily available starting material. | Requires handling of ammonia and hydrogen gas. |
| Nitrile Reduction (LiAlH₄) | 4-(Trifluoromethoxy)phenylacetonitrile | Lithium Aluminum Hydride (LiAlH₄), THF | Typically high (estimated >85%) | >95 | Potent reducing agent, generally high conversion. | Pyrophoric reagent, requires anhydrous conditions and careful quenching. |
| Nitrile Reduction (Catalytic Hydrogenation) | 4-(Trifluoromethoxy)phenylacetonitrile | H₂, Pd/C or Raney Ni | Typically high (estimated >80%) | >98 | "Green" method, high purity of product. | Requires specialized high-pressure equipment. |
| Reductive Amination | 4-(Trifluoromethoxy)benzaldehyde | Nitromethane, Reducing Agent (e.g., NaBH₄) | Moderate to high (estimated 60-80%) | Variable | Avoids handling of cyanides. | May require optimization to minimize side products. |
| Synthesis from Styrene Derivative | 4-(Trifluoromethoxy)styrene | N-vinylphthalimide, Pd catalyst, then hydrolysis | Moderate (estimated 50-70%) | Variable | Modular approach. | Multi-step process, may have lower overall yield. |
Experimental Protocols
Method 1: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile with Ammonia and Hydrogen
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Anhydrous Methanol
-
Ammonia gas
-
Hydrogen gas
-
Palladium on carbon (Pd/C, 10%) or Raney Nickel
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 4-(trifluoromethoxy)phenylacetonitrile in anhydrous methanol.
-
Saturate the solution with ammonia gas.
-
Add the catalyst (e.g., 10% Pd/C, 5 mol%).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (pressure will vary depending on the specific literature procedure, typically 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or column chromatography to yield pure this compound.
Method 2: Reduction of 4-(Trifluoromethoxy)phenylacetonitrile with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
4-(Trifluoromethoxy)phenylacetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethoxy)phenylacetonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% NaOH solution, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure.
Visualizing the Synthesis and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for chemical synthesis and the potential signaling pathway influenced by this compound.
Caption: A generalized workflow for a typical chemical synthesis experiment.
Caption: Proposed mechanism of action at a dopaminergic synapse.
References
Assessing the Selectivity of 2-(4-(Trifluoromethoxy)phenyl)ethanamine for DAT, SERT, and NET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of the novel compound 2-(4-(Trifluoromethoxy)phenyl)ethanamine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to a lack of publicly available binding affinity data for this specific compound, this document outlines a detailed experimental protocol for determining its selectivity profile and presents a comparative analysis with well-established monoamine transporter inhibitors.
Introduction
This compound is a substituted phenethylamine, a class of compounds known to interact with monoamine transporters. These transporters are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, and are key targets for a wide range of therapeutics and psychoactive substances. The trifluoromethoxy substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. Understanding the selectivity of novel compounds like this compound for DAT, SERT, and NET is crucial for predicting their pharmacological effects and therapeutic potential.
Comparative Binding Affinities of Reference Compounds
To provide a context for interpreting experimental results for this compound, the following table summarizes the binding affinities (Kᵢ in nM) of well-characterized monoamine transporter inhibitors. Lower Kᵢ values indicate higher binding affinity.
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Primary Activity |
| Cocaine | ~230[1] | ~740[1] | ~480[1] | Non-selective inhibitor |
| Sertraline | 25[2] | 0.29[2] | 420[2] | SERT selective inhibitor |
| Bupropion | ~520[2] | >10,000 | ~1,900 | DAT/NET selective inhibitor |
Experimental Protocols
The standard method for determining the binding affinity and selectivity of a compound for monoamine transporters is the in vitro radioligand binding assay.
Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound for human DAT, SERT, and NET.
Principle: This competitive binding assay measures the ability of the test compound to displace a specific high-affinity radioligand from its binding site on the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Desipramine
-
-
Test Compound: this compound
-
Non-specific Binding Competitor: A high concentration of a known inhibitor for each transporter (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + radioligand + cell membranes.
-
Non-specific Binding: Non-specific binding competitor + radioligand + cell membranes.
-
Test Compound: A range of concentrations of this compound + radioligand + cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of Monoamine Transporters
Caption: General signaling pathway of monoamine neurotransmission.
Discussion and Conclusion
While direct experimental data for this compound is not currently available, its structural similarity to other phenethylamines suggests it is likely to interact with monoamine transporters. The trifluoromethoxy group is known to increase lipophilicity, which may enhance brain penetration. Its electron-withdrawing nature could also influence the binding affinity and selectivity for DAT, SERT, and NET.
The provided experimental protocol offers a robust method for determining the in vitro pharmacological profile of this compound. By comparing the resulting Kᵢ values to those of the reference compounds, researchers can ascertain its potency and selectivity. This information is essential for guiding further in vivo studies and for understanding the potential therapeutic applications or abuse liability of this compound. A comprehensive assessment of its interaction with all three monoamine transporters is a critical step in its pharmacological characterization.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-(4-(Trifluoromethoxy)phenyl)ethanamine
This guide provides immediate, essential safety and logistical information for handling 2-(4-(Trifluoromethoxy)phenyl)ethanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment through proper handling, storage, and disposal of this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol |
| Boiling Point | 211℃ |
| Flash Point | 81℃ |
| Density | 1.233 g/cm³ |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, a comprehensive PPE strategy is essential.[1][2]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield worn over safety glasses is crucial when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing is recommended to protect the skin.[2][3] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[2] |
| Respiratory Protection | Air-Purifying Respirator or Fume Hood | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if aerosol generation is possible.[1][2][3] |
Safe Handling and Operational Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
Experimental Protocol: Safe Handling
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[1][2] Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]
-
Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., clean spatula for solids, calibrated pipette for liquids) to avoid spills.
-
Avoidance of Incompatibilities: Keep the chemical away from strong oxidizing agents and acids.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be designated for corrosive materials.[1]
First Aid Measures
Immediate medical attention is required in case of exposure.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[1][3] Call a physician immediately.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[1] Call a physician immediately.[1] |
| Ingestion | Rinse mouth with water.[1] DO NOT induce vomiting.[1] Call a physician immediately.[1] |
Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste. Never dispose of it down the drain or in regular trash.
Experimental Protocol: Chemical Waste Disposal
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[4]
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the approximate concentration and quantity.[5]
-
Waste Collection: Carefully transfer the waste into the designated container, avoiding spills.
-
Storage of Waste: Keep the waste container tightly sealed except when adding waste.[4] Store it in a cool, dry, well-ventilated area, away from incompatible materials.[2] Utilize secondary containment to prevent spills.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
